molecular formula C13H10N2S B3056694 6-Phenylbenzo[d]thiazol-2-amine CAS No. 73458-38-5

6-Phenylbenzo[d]thiazol-2-amine

Cat. No.: B3056694
CAS No.: 73458-38-5
M. Wt: 226.3 g/mol
InChI Key: GIOCFNWQTZDWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCFNWQTZDWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408437
Record name 6-Phenylbenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73458-38-5
Record name 6-Phenyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73458-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylbenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of 6-Phenylbenzo[d]thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Pharmacological Profiling and Therapeutic Potential of 6-Phenylbenzo[d]thiazol-2-amine Derivatives

Executive Summary The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its well-known isomer, 2-phenylbenzothiazole (the core of the antitumor agent Phortress). While 2-phenyl derivatives are primarily recognized for DNA intercalation and aryl hydrocarbon receptor (AhR) modulation, the This compound class has emerged as a potent inhibitor of urease enzymes and a scavenger of reactive nitrogen species (RNS). This guide analyzes the chemical rationale, structure-activity relationships (SAR), and experimental protocols for developing these derivatives, specifically targeting Helicobacter pylori eradication and antioxidant therapies.

Chemical Basis & Rational Design

The this compound structure fuses a thiazole ring with a benzene ring, extended by a phenyl group at the C6 position.

  • Core Scaffold: Benzo[d]thiazol-2-amine.[1][2][3][4][5][6]

  • Key Modification: C6-Aryl substitution (Biaryl system).

  • Pharmacophore Features:

    • 2-Amine: Acts as a hydrogen bond donor/acceptor, critical for anchoring in enzyme active sites (e.g., interacting with Asp or Glu residues).

    • Benzothiazole Nitrogen (N3): A potential metal-chelating site, essential for inhibiting metalloenzymes like urease (Ni-dependent).

    • 6-Phenyl Moiety: Provides hydrophobic bulk and extended

      
      -conjugation, enhancing lipophilicity and facilitating hydrophobic interactions within non-polar pockets of target proteins.
      

Primary Therapeutic Application: Urease Inhibition

Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic gastric environment. This compound derivatives have demonstrated superior potency compared to standard inhibitors like thiourea.[5]

Mechanism of Action (MOA)

The 2-amine and N3 nitrogen of the benzothiazole ring coordinate with the bi-nickel center of the urease active site. The 6-phenyl wing extends into the hydrophobic flap of the enzyme, stabilizing the complex and preventing urea hydrolysis.

Urease_MOA Urease Urease Active Site (Bi-Nickel Center) Outcome Hydrolysis Blocked (NH3 production halted) Urease->Outcome Inhibition Inhibitor This compound Coordination Bidentate Coordination (N3 & 2-NH2) Inhibitor->Coordination Chelates Ni2+ Hydrophobic Hydrophobic Interaction (6-Phenyl group) Inhibitor->Hydrophobic Occupies Flap Coordination->Urease Hydrophobic->Urease

Caption: Proposed binding mode of this compound within the urease active site, highlighting metal chelation and hydrophobic stabilization.

Quantitative Activity Data

The following table summarizes the inhibitory concentration (IC50) of key derivatives against Jack Bean Urease.

Compound IDR-Group (on 6-Phenyl)IC50 (µg/mL)Relative Potency
3e H (Unsubstituted) 26.35 High
3a4-Methyl27.27High
3c4-Methoxy28.57Moderate
StandardThiourea34.65Baseline

Note: Lower IC50 indicates higher potency. The unsubstituted 6-phenyl derivative (3e) outperforms the standard thiourea.

Secondary Application: Nitric Oxide Scavenging

Beyond enzyme inhibition, these derivatives exhibit significant antioxidant capacity, specifically scavenging Nitric Oxide (NO). Excess NO is implicated in chronic inflammation and carcinogenesis.

  • Top Performer: 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (Compound 3c).[1][4]

  • Mechanism: The electron-rich benzothiazole system, enhanced by the electron-donating methoxy group, facilitates the quenching of the radical NO species.

Experimental Protocols

A. Synthesis: Suzuki Cross-Coupling Workflow

The most efficient route to 6-phenylbenzo[d]thiazol-2-amines is via Palladium(0)-catalyzed Suzuki coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids.[7]

Protocol:

  • Reactants: Dissolve 2-amino-6-bromobenzothiazole (1.0 eq) and appropriate aryl boronic acid (1.1 eq) in 1,4-dioxane/water (4:1 ratio).

  • Catalyst: Add

    
     (2.0 eq) and 
    
    
    
    (5 mol%).
  • Reaction: Reflux at 100°C for 8–10 hours under nitrogen atmosphere. Monitor via TLC (Ethyl acetate:n-hexane 3:7).

  • Work-up: Cool to RT, pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from ethanol to obtain the pure product.

Synthesis_Workflow Start 2-Amino-6-bromobenzothiazole Process Reflux (100°C, 8h) Solvent: Dioxane/H2O Start->Process Reagent Aryl Boronic Acid + Pd(PPh3)4 / K2CO3 Reagent->Process Workup Ice Water Quench & Filtration Process->Workup Product This compound Workup->Product

Caption: Suzuki cross-coupling workflow for the synthesis of 6-arylbenzothiazole-2-amine derivatives.

B. Urease Inhibition Assay (Indophenol Method)

This protocol validates the biological activity of the synthesized compounds.[8]

  • Preparation: Prepare a mixture containing 25 µL of enzyme (Jack Bean Urease) and 55 µL of phosphate buffer (pH 8.2) containing 100 mM urea.

  • Incubation: Add 5 µL of the test compound (dissolved in DMSO) at varying concentrations. Incubate at 30°C for 15 minutes.

  • Reaction: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl).

  • Measurement: Incubate for 50 minutes. Measure absorbance at 630 nm.

  • Calculation:

    
    .
    

Challenges & Future Directions

  • Solubility: The 6-phenyl extension significantly increases lipophilicity (LogP). While beneficial for membrane permeability, it may hinder aqueous solubility for intravenous formulations. Future work should focus on converting these amines into hydrochloride salts or incorporating polar groups (e.g., morpholine) on the phenyl ring.

  • Selectivity: While potent against urease, the benzothiazole core is a "privileged structure" that may off-target kinases (EGFR). Selectivity profiling against a panel of kinases is recommended for lead candidates.

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Source: Molecules (2013).[9] URL:[Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Source: Molecules (2006). URL:[Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Source: Molecules (2016).[7] URL:[Link]

  • A new proposal for urease mechanism based on the crystal structures of the native and inhibited enzyme from Bacillus pasteurii. Source: Structure (1999). URL:[Link]

Sources

A Technical Guide to the Urease Inhibition Activity of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various diseases, notably those caused by Helicobacter pylori, and contributes to significant agricultural nitrogen loss.[1] The inhibition of this enzyme is a key therapeutic and environmental strategy. This technical guide provides an in-depth analysis of 6-phenylbenzo[d]thiazol-2-amine, a member of the promising benzothiazole class of compounds, as a urease inhibitor.[2][3] We will explore the scientific rationale for investigating this compound, detail the experimental protocols for assessing its inhibitory activity, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel urease inhibitors.

Introduction: The Significance of Urease Inhibition

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a rapid increase in local pH.[4][5] This enzymatic activity is a crucial survival mechanism for various pathogens, including Helicobacter pylori, allowing it to thrive in the acidic environment of the stomach, which can lead to gastritis, peptic ulcers, and gastric cancer.[4][6] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, diminishing fertilizer efficacy and causing environmental pollution.[1]

The development of potent and specific urease inhibitors is therefore of significant interest. The benzothiazole scaffold has emerged as a promising structural motif for the design of such inhibitors, with numerous derivatives demonstrating significant anti-urease activity.[2][3][7] This guide focuses on a specific derivative, this compound, providing a framework for its evaluation as a urease inhibitor.

The Candidate Inhibitor: this compound

The compound this compound belongs to the 2-aminobenzothiazole class of heterocyclic compounds. Research has demonstrated that derivatives of 2-aminobenzothiazole are potent inhibitors of urease.[8] Specifically, in a study detailing the synthesis and urease inhibitory activity of various 2-amino-6-arylbenzothiazoles, this compound (referred to as compound 3e in the study) was identified as the most active compound, exhibiting an IC50 value of 26.35 µg/mL.[8]

The structure-activity relationship (SAR) studies on benzothiazole derivatives suggest that the nature and position of substituents on the benzothiazole ring and the 2-amino group play a crucial role in their inhibitory potency.[2][5] The phenyl group at the 6-position of the benzothiazole core in this compound likely contributes to its interaction with the enzyme's active site.

Experimental Workflow for Assessing Urease Inhibition

A systematic approach is required to characterize the urease inhibition activity of a compound. The following workflow outlines the key experimental stages.

G cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis A Compound Synthesis & Characterization B In Vitro Urease Inhibition Assay (Berthelot Method) A->B C IC50 Determination B->C D Kinetic Studies (Lineweaver-Burk Plot) C->D F Molecular Docking Simulation C->F Correlate Activity with Binding E Mechanism of Inhibition D->E G Binding Mode Analysis F->G

Caption: Experimental workflow for urease inhibitor evaluation.

In Vitro Urease Inhibition Assay (Berthelot Method)

The Berthelot, or indophenol, method is a widely used and reliable colorimetric assay for quantifying urease activity by measuring the production of ammonia.[1] The principle involves the reaction of ammonia with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol dye, which can be quantified spectrophotometrically.[1]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 7.0)

    • Jack bean urease solution (e.g., 1 unit/mL in phosphate buffer)

    • Urea solution (e.g., 20 mM in phosphate buffer)

    • Test compound stock solution (e.g., in DMSO) and serial dilutions.

    • Standard inhibitor stock solution (e.g., Thiourea or Acetohydroxamic acid).[2][4]

    • Phenol-nitroprusside solution.

    • Alkaline hypochlorite solution.

  • Assay Setup (96-well plate):

    • Test Wells: Add urease solution and different concentrations of the test compound.

    • Positive Control Wells (100% activity): Add urease solution and the solvent used for the test compound (e.g., DMSO).[4]

    • Negative Control (Blank): Add phosphate buffer instead of the enzyme solution.

  • Pre-incubation: Mix the contents and pre-incubate the plate (e.g., at 37°C for 15-30 minutes) to allow the inhibitor to interact with the enzyme.[4]

  • Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate for a defined period (e.g., at 37°C for 30-60 minutes).[4]

  • Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[1]

  • Calculation of Percent Inhibition: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100[1]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by performing the urease inhibition assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration at which 50% of the enzyme's activity is inhibited.

CompoundIC50 (µg/mL)Reference
This compound26.35Rasool et al., 2013[8]
Thiourea (Standard)~19.46 µMVaries by study[3]
Acetohydroxamic acid (Standard)~320.70 µMVaries by study[2]
Kinetic Studies to Determine the Mechanism of Inhibition

Kinetic studies are crucial for understanding how the inhibitor interacts with the enzyme. This is typically achieved by measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.

  • Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[9]

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

G E Enzyme (Urease) ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I (comp) EI_noncomp Enzyme-Inhibitor Complex E->EI_noncomp + I (non-comp) S Substrate (Urea) ES->E P Products (Ammonia + CO2) ES->P ESI_noncomp Enzyme-Substrate-Inhibitor Complex ES->ESI_noncomp + I (non-comp) I_comp Competitive Inhibitor I_noncomp Non-competitive Inhibitor EI_noncomp->ESI_noncomp + S

Caption: Simplified urease inhibition mechanisms.

In Silico Analysis: Molecular Docking

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the enzyme).[2][3] This provides valuable insights into the binding interactions between this compound and the active site of urease. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions in the active site. These simulations can help to rationalize the observed inhibitory activity and guide the design of more potent analogues.

Conclusion and Future Directions

The available evidence indicates that this compound is a potent urease inhibitor.[8] This technical guide provides a comprehensive framework for its further investigation. Future work should focus on detailed kinetic studies to elucidate its precise mechanism of inhibition, alongside molecular docking to understand its binding mode. Furthermore, optimization of the this compound scaffold could lead to the development of novel, highly effective urease inhibitors for therapeutic or agricultural applications.

References

  • Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. Archiv der Pharmazie. Available at: [Link]

  • Urease inhibitors containing benzothiazole linked 1,3,4‐oxadiazole or oxime skeleton. ResearchGate. Available at: [Link]

  • Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Journal of Soil Science. Available at: [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Drug Discovery Today. Available at: [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. ResearchGate. Available at: [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules. Available at: [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. PubMed. Available at: [Link]

  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem. Available at: [Link]

  • Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. Royal Society of Chemistry. Available at: [Link]

  • Urease inhibition studies of benzothiazoles. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. ResearchGate. Available at: [Link]

  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology. Available at: [Link]

  • Kinetic properties of soil urease inhibited by allicin and NBPT (N-(n-butyl) thiophosphoric triamide). AIP Conference Proceedings. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. Available at: [Link]

  • The urease inhibition activity graph. ResearchGate. Available at: [Link]

  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. Journal of Chemical Information and Modeling. Available at: [Link]

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. Molecules. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 6-Phenylbenzo[d]thiazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole scaffold represents a "privileged" structure in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Within this class, 6-Phenylbenzo[d]thiazol-2-amine has emerged as a compound of interest, demonstrating a range of biological activities. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, grounded in the broader understanding of 2-aminobenzothiazole derivatives. We will explore key oncogenic signaling pathways, enzyme inhibition, and other cellular mechanisms that can be modulated by this compound. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for target identification, validation, and the design of subsequent preclinical studies.

Introduction: The Prominence of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety is a planar heterocyclic system that has been extensively explored in the quest for novel therapeutic agents.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a diverse array of biological targets.[1][2] Notably, this scaffold is a cornerstone in the development of anticancer agents, with derivatives targeting a wide spectrum of proteins involved in tumorigenesis and cancer progression.[4][5] The substitution at the C-6 position of the benzothiazole ring, as seen in this compound, has been shown to be a critical determinant of biological activity and target specificity.[1][2]

This guide will systematically dissect the potential therapeutic avenues for this compound, leveraging the wealth of data on its structural analogs and the parent scaffold.

Key Therapeutic Target Classes for this compound

Based on extensive research into the 2-aminobenzothiazole family, the potential therapeutic targets for this compound can be broadly categorized into kinase and non-kinase targets.

Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminobenzothiazole scaffold has proven to be a versatile framework for designing potent kinase inhibitors.[1][2]

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in various cancers. 2-aminobenzothiazole derivatives have demonstrated robust inhibitory activity against EGFR kinase.[4]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, and several 2-aminobenzothiazole compounds have shown potent VEGFR-2 inhibition.[4]

    • CSF1R (Colony-Stimulating Factor 1 Receptor): Involved in tumor-associated macrophage (TAM) infiltration and tumor progression.[4]

    • c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation promotes tumor growth, invasion, and metastasis.

  • Non-Receptor Tyrosine Kinases:

    • FAK (Focal Adhesion Kinase): Plays a critical role in cell adhesion, migration, and survival.

  • Serine/Threonine Kinases:

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.[4]

    • Aurora Kinases: Essential for mitotic progression.

    • RAF Kinase: A key component of the MAPK/ERK signaling pathway.

Signaling Pathway: RTK Inhibition

The following diagram illustrates the general mechanism of action for an RTK inhibitor based on the this compound scaffold.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain RTK->RTK ADP ADP RTK:p3->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream_Signaling Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK:p1 Binds 6-PBT This compound 6-PBT->RTK:p3 Competitively Inhibits ATP Binding ATP ATP ATP->RTK:p3 Binds to ATP-binding pocket Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to

Caption: Proposed mechanism of RTK inhibition by this compound.

Non-Kinase Targets: Expanding the Therapeutic Horizon

The therapeutic potential of 2-aminobenzothiazoles extends beyond kinase inhibition.[1][2]

Potential Non-Kinase Targets:

  • BCL-2 Family Members: Anti-apoptotic proteins that are often overexpressed in cancer cells.

  • HDACs (Histone Deacetylases): Epigenetic modifiers that play a crucial role in gene expression.

  • HSP90 (Heat Shock Protein 90): A molecular chaperone that is essential for the stability and function of many oncoproteins.

  • DNA Topoisomerases: Enzymes that are critical for DNA replication and repair.

  • Urease: this compound has been specifically identified as a potent inhibitor of the urease enzyme, with an IC50 value of 26.35 µg/mL.[6][7] This presents a potential therapeutic application in combating infections by urease-producing bacteria, such as Helicobacter pylori.

Experimental Workflows for Target Validation

The following section outlines key experimental protocols to validate the potential therapeutic targets of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

Methodology:

  • Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For hits identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). A common method is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

  • Mechanism of Inhibition Studies: Conduct kinetic assays (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Assay Plate: - Purified Kinase - Substrate - Assay Buffer B Add this compound (Varying Concentrations) A->B C Initiate Reaction: Add ATP (e.g., [γ-³³P]ATP) B->C D Incubate at Optimal Temperature C->D E Stop Reaction D->E F Detect Signal (e.g., Phosphorylated Substrate) E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Viability/Cytotoxicity Assay (MTT/XTT Assay):

    • Seed cancer cell lines relevant to the identified kinase targets (e.g., A549 for EGFR, MCF-7 for breast cancer) in 96-well plates.

    • Treat cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT or XTT reagent and measure the absorbance to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its GI50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis (PI Staining):

    • Treat cells with the compound and fix them in ethanol.

    • Stain the DNA with PI and analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Urease Inhibition Assay

Objective: To confirm and characterize the urease inhibitory activity of this compound.

Methodology:

  • Enzyme Source: Use purified urease from Jack bean or a bacterial source like Helicobacter pylori.

  • Assay Principle: The assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia can be quantified using the indophenol method, which produces a blue-colored complex.

  • Procedure:

    • Pre-incubate the urease enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding a urea solution.

    • Stop the reaction and add the reagents for the indophenol reaction.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm).

    • Calculate the percentage of inhibition and the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring and the 2-amino group.[1][2] The presence of the phenyl group at the C-6 position in this compound is likely to contribute significantly to its target binding profile through hydrophobic and/or π-π stacking interactions within the target protein's binding pocket. Further derivatization of the phenyl ring or the 2-amino group could be explored to enhance potency and selectivity.

Conclusion and Future Directions

This compound, as a member of the privileged 2-aminobenzothiazole class, holds considerable promise as a lead compound for drug discovery. The evidence strongly suggests its potential as an anticancer agent through the inhibition of various protein kinases and as an anti-infective agent via urease inhibition.

Future research should focus on:

  • Comprehensive Target Deconvolution: Employing chemoproteomics approaches to identify the full spectrum of cellular targets.

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of cancer and infectious diseases.

This guide provides a foundational framework for the continued investigation of this compound, paving the way for its potential translation into a clinically valuable therapeutic agent.

References

  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. Scilit.
  • synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Publishing.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate.
  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books.
  • Benzothiazole derivatives as anticancer agents. PMC - NIH.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at:

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals.
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. ResearchGate.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Unavailable.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Unavailable.

Sources

Technical Guide: In Vitro Cytotoxicity Profiling of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenylbenzo[d]thiazol-2-amine (CAS: 73458-38-5) represents a "privileged scaffold" in medicinal chemistry. Belonging to the class of 2-amino-6-arylbenzothiazoles , it combines the pharmacokinetic stability of the benzothiazole core with the lipophilic modulation of the C6-phenyl ring. While recently characterized for potent urease inhibition (IC50 ~26.35 µg/mL) and nitric oxide (NO) scavenging activity, its structural homology to antitumor agents (e.g., Riluzole derivatives and Phortress) necessitates rigorous in vitro cytotoxicity profiling.

This guide provides a standardized technical framework for evaluating the cytotoxic potential of this compound, focusing on experimental rigor, mechanistic validation, and data reproducibility.

Chemical Identity & Preparation

Before initiating biological assays, precise chemical handling is critical due to the hydrophobic nature of the biaryl system.

PropertySpecification
IUPAC Name 6-Phenyl-1,3-benzothiazol-2-amine
CAS Number 73458-38-5
Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
Appearance Solid (often crystalline)
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Storage -20°C, desiccated, protected from light
Stock Solution Preparation (Standardized)

To ensure reproducibility across assays (MTT, Flow Cytometry):

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.26 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Mechanistic Rationale

The cytotoxicity of 2-aminobenzothiazoles is rarely non-specific. It is typically driven by specific molecular interactions. Understanding these pathways guides the selection of downstream assays.

Putative Signaling Pathways

Research into structural analogs suggests two primary mechanisms for this compound:

  • DNA Intercalation/Binding: The planar biaryl structure facilitates intercalation, leading to replication stress.

  • Kinase Inhibition: The 2-amino group mimics the ATP adenine ring, potentially inhibiting tyrosine kinases (e.g., EGFR, VEGFR).

MOA_Pathway Compound This compound CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target1 Target A: DNA Minor Groove CellEntry->Target1 Intercalation Target2 Target B: Tyrosine Kinase (ATP Pocket) CellEntry->Target2 Competitive Inhibition Effect1 Replication Fork Stall Target1->Effect1 Effect2 Signal Transduction Blockade (e.g., PI3K/Akt) Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest (G2/M Phase) Effect1->Outcome Effect2->Outcome

Caption: Putative mechanism of action (MOA) showing dual-targeting potential via DNA interaction and Kinase inhibition.

Protocol: Quantitative Cytotoxicity Assay (MTT)

The MTT assay is the gold standard for initial IC50 determination. This protocol is optimized for benzothiazoles to prevent precipitation artifacts.

Experimental Design
  • Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): High sensitivity to benzothiazoles.

    • HepG2 (Liver Carcinoma): Metabolic competence check.

    • HFF-1 (Human Foreskin Fibroblast): Normal control for selectivity index (SI).

  • Controls:

    • Negative: 0.5% DMSO in medium.

    • Positive: Doxorubicin (1 µM) or Cisplatin.

    • Blank: Medium only (no cells).

Step-by-Step Workflow
  • Seeding:

    • Plate cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of this compound: 0.1, 1, 5, 10, 25, 50, 100 µM .

    • Aspirate old medium and add 100 µL of treatment medium.

    • Critical Step: Check for compound precipitation at 100 µM under a microscope immediately after addition.

  • Incubation:

    • Incubate for 48 hours . (Benzothiazoles often show delayed efficacy compared to 24h).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate supernatant.

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 minutes protected from light.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Formula

Calculate % Cell Viability using the formula:



  • IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (sigmoidal dose-response).

Advanced Validation: Apoptosis & Cell Cycle

If IC50 < 20 µM, proceed to mechanistic validation using Flow Cytometry.

Annexin V-FITC / PI Staining

This distinguishes between apoptotic (programmed) and necrotic cell death, a key differentiator for drug candidates.

  • Protocol Summary:

    • Treat cells (6-well plate) with IC50 concentration for 24h.

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky cells).

    • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

Experimental Workflow Diagram

Assay_Workflow Stock Stock Prep (10mM DMSO) Seed Cell Seeding (96-well) Stock->Seed Dilute Treat Drug Treatment (48h Incubation) Seed->Treat MTT MTT Assay (IC50 Calculation) Treat->MTT Screen Flow Flow Cytometry (Annexin V/PI) MTT->Flow If IC50 < 20µM

Caption: Decision tree for cytotoxicity profiling, moving from screening (MTT) to mechanistic confirmation (Flow Cytometry).

Safety & Handling

  • Hazard Identification: Benzothiazoles are potential skin sensitizers and irritants.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: Collect all DMSO-containing waste and cell culture supernatant in dedicated halogenated organic waste streams.

References

  • Kaur, H., et al. (2010).[1] Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. Digest Journal of Nanomaterials and Biostructures. 1

  • Rashid, U., et al. (2012). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. PMC PubMed Central. 1

  • Racane, L., et al. (2006).[2] Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules. 2

  • Bradshaw, T. D., et al. (1998). In vitro evaluation of amino-substituted 2-phenylbenzothiazoles as potential antitumor agents. British Journal of Cancer. 3[4]

  • Yurttas, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 4

Sources

The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 2-Aminobenzothiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets to elicit diverse physiological responses. The 2-aminobenzothiazole moiety is a quintessential example of such a scaffold.[1][2][3] Its inherent structural features, including a fused aromatic system, hydrogen bond donors and acceptors, and the capacity for extensive functionalization, render it a versatile template for the design of novel therapeutic agents.[4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle molecular modifications can profoundly impact biological activity, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

I. The 2-Aminobenzothiazole Scaffold: A Molecular Overview

The 2-aminobenzothiazole core consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position of the thiazole. This arrangement provides a rigid, planar backbone with a rich electronic environment, making it an ideal starting point for drug design. The amino group at the C2 position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents to probe interactions with biological targets.[4]

II. Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and proliferation.[1][6][7]

A. Inhibition of Protein Kinases: A Primary Anticancer Strategy

A prominent mechanism of action for many 2-aminobenzothiazole-based anticancer compounds is the inhibition of protein kinases, such as PI3K, AKT, mTOR, EGFR, and CDKs.[1][6][8]

Structure-Activity Relationship Insights:

  • Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of anticancer potency. The introduction of moieties capable of forming key interactions within the ATP-binding pocket of kinases often leads to enhanced activity. For instance, the incorporation of a piperazine-4-nitroaniline substituent has been shown to result in potent inhibition of PIK3CD/PIK3R1.[1][8]

  • Aromatic Ring Substitutions: Modifications to the benzene ring of the benzothiazole core can influence the compound's electronic properties and steric profile, thereby affecting its binding affinity to target proteins.

  • Hybrid Molecules: The design of hybrid molecules that combine the 2-aminobenzothiazole scaffold with other pharmacophores has emerged as a successful strategy. For example, hybrids with thiazolidinedione have shown promising cytotoxic activity.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives, highlighting their potency against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[1]Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core. Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[1][8]
MCF-7 (Breast Cancer)24.31[1]
OMS14 A549 (Lung Cancer)61.03[1]Incorporates a piperazine-4-nitroaniline substituent.[1][8]
MCF-7 (Breast Cancer)27.08[1]Exhibits potent inhibition of PIK3CD/PIK3R1 (65%).[1][8]
B. The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by modulating this pathway.[1]

Below is a diagram illustrating the inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.

III. Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[1] 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic microorganisms.[9][10]

A. Antibacterial Activity

N,N-disubstituted 2-aminobenzothiazoles have been identified as potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9][10]

Structure-Activity Relationship Insights:

  • The N-propyl imidazole Moiety: For N,N-disubstituted 2-aminobenzothiazoles, the presence of an N-propyl imidazole group has been shown to be crucial for antibacterial activity.[9][10]

  • Benzene Ring Substituents: Halogen substitutions on the benzothiazole ring can modulate activity. For example, moving a chloro group from the 6- to the 5-position does not significantly affect activity, while replacing it with fluorine can decrease the Minimum Inhibitory Concentration (MIC).[9]

  • Efflux Pump Substrates: A key challenge for the development of broad-spectrum antibacterial agents is bacterial efflux pumps. Some 2-aminobenzothiazole scaffolds have been found to be substrates for these pumps in Gram-negative bacteria, diminishing their activity.[9][10]

B. Antifungal Activity

Substitutions on the 2-aminobenzothiazole core have also been shown to be critical for antifungal activity.

Structure-Activity Relationship Insights:

  • Substitution at the 2-Position: The nature of the substitution at the 2-position is crucial, with 2-amino derivatives generally showing more potent activity against fungi compared to 2-mercapto derivatives.[11]

  • Bulky Groups at the 6-Position: The introduction of bulky groups, such as a benzyloxy moiety, at the 6-position of the 2-aminobenzothiazole ring can enhance antifungal activity.[11]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. 2-Aminobenzothiazole derivatives have been investigated for their anti-inflammatory properties.[12]

Structure-Activity Relationship Insights:

  • Substitutions on the Benzothiazole Ring: The position and nature of substituents on the benzothiazole ring system influence anti-inflammatory activity. For instance, a chloro group at the 5-position and methoxy groups at the 4- and 6-positions have been associated with improved anti-inflammatory effects in carrageenan-induced paw edema models.[12]

V. Synthesis and Experimental Protocols

A self-validating system of protocols is essential for reproducible and reliable SAR studies.

A. General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanate source in the presence of an oxidizing agent.[2][12]

Experimental Workflow for Synthesis:

Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.

Step-by-Step Protocol for Synthesis of 2-Aminobenzothiazole Derivatives: [12]

  • Reaction Setup: Dissolve equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.

  • Oxidative Cyclization: To this solution, add bromine in glacial acetic acid (2.7 mL, 0.05 mol) and reflux the reaction mixture for 1 hour.

  • Isolation: Cool the reaction mixture in an ice-water bath.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from rectified spirit.

B. Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Experimental Workflow for MTT Assay:

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol for MTT Assay: [1]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization: Dissolve the resulting formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

C. Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]

Step-by-Step Protocol for Carrageenan-Induced Paw Edema: [12]

  • Animal Acclimatization: Use Wister rats of either sex (250–300g), maintained under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test compounds (e.g., at doses of 30, 100, and 300 mg/kg, i.p.) or the vehicle (control) to different groups of animals. A standard drug like diclofenac sodium (100 mg/kg, i.p.) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group in comparison to the control group.

VI. Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity of these compounds. Future research should focus on leveraging this knowledge to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this versatile scaffold also remains a promising avenue for drug discovery.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (2024, March 14).
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs - Benchchem. (n.d.).
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017, November 28).
  • Synthesis and Biological Evaluation of Some Novel 2-Aminobenzothiazole Derivatives as Potential Analgesic Agents - Asian Journal of Research in Chemistry. (n.d.).
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. (n.d.).
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed. (n.d.).
  • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. - ResearchGate. (n.d.).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.).
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed - NIH. (2023, June 15).
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - ResearchGate. (2025, August 5).
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. (n.d.).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
  • 2-Aminobenzothiazole derivatives - Université catholique de Louvain. (n.d.).
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025, June 20).
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. - Benchchem. (n.d.).
  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (n.d.).
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC. (2025, August 20).

Sources

Methodological & Application

Topic: Suzuki Cross-Coupling for the Synthesis of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This heterocyclic system is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The functionalization of this core at the 6-position via carbon-carbon bond formation allows for the systematic exploration of structure-activity relationships (SAR), making it a high-value target for synthetic chemists. Specifically, 6-phenylbenzo[d]thiazol-2-amine has been identified as a potent urease inhibitor, highlighting its therapeutic potential.[5][6][7][8]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds, particularly between sp²-hybridized carbon centers.[9][10] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[9][11] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the efficiency and reliability of the palladium-catalyzed Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide a comprehensive, step-by-step guide for its successful execution.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (in this case, 2-amino-6-bromobenzothiazole). The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex.[13] This is often the rate-determining step of the reaction.[14]

  • Transmetalation: The organoboron reagent (phenylboronic acid) is activated by a base to form a more nucleophilic boronate species.[15] This boronate then exchanges its organic group (the phenyl ring) with the halide on the Pd(II) complex. This step transfers the phenyl group to the palladium center, creating a diorganopalladium(II) intermediate.[12]

  • Reductive Elimination: In the final step, the two organic groups (the benzothiazole and phenyl moieties) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product.[13] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This synthesis is a two-stage process. First, the requisite starting material, 2-amino-6-bromobenzothiazole, is synthesized. Second, this intermediate undergoes the Suzuki cross-coupling reaction.

Part 1: Synthesis of 2-amino-6-bromobenzothiazole (Precursor)

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from corresponding anilines.[5][16][17] The reaction involves the electrophilic substitution of 4-bromoaniline with thiocyanate, followed by oxidative cyclization.

Reagents and Materials:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-BromoanilineC₆H₆BrN172.024.30 g25.0
Potassium ThiocyanateKSCN97.184.86 g50.0
Glacial Acetic AcidCH₃COOH60.0550 mL-
BromineBr₂159.811.3 mL25.0
10% NaOH SolutionNaOH40.00As needed-
EthanolC₂H₅OH46.07For recrystallization-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.30 g, 25.0 mmol) and potassium thiocyanate (4.86 g, 50.0 mmol) in 40 mL of glacial acetic acid. Stir the mixture at room temperature until all solids are dissolved.

  • Bromine Addition: In a separate beaker, carefully prepare a solution of bromine (1.3 mL, 25.0 mmol) in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Execution: Cool the flask containing the aniline solution in an ice-water bath. Slowly add the bromine solution dropwise to the stirred mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into 200 mL of cold water. A precipitate will form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to yield 2-amino-6-bromobenzothiazole as a white to light-yellow crystalline solid.[18] Dry the product under vacuum. The expected melting point is 213-217 °C.[19]

Part 2: Suzuki Cross-Coupling for this compound

This protocol is optimized for the coupling of the heterocyclic halide with phenylboronic acid, drawing on conditions reported to be effective for this class of compounds.[5][7]

Rationale for Reagent Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is selected as the catalyst. It is a reliable, commercially available Pd(0) source that is effective for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[12]

  • Base: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is highly effective in promoting the transmetalation step, particularly for challenging couplings involving heterocyclic substrates.[5][20]

  • Solvent: A mixture of 1,4-dioxane and water is used. Dioxane is an excellent solvent for the organic reagents, while the presence of water helps to dissolve the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species.[20][21]

Reagents and Materials:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-amino-6-bromobenzothiazoleC₇H₅BrN₂S229.10229 mg1.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.05 (5 mol%)
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.118 mL-
Degassed WaterH₂O18.022 mL-

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-amino-6-bromobenzothiazole (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 95-100 °C. Stir the reaction vigorously for 24-36 hours. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS by periodically taking aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Caption: Overall experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh batch of catalyst or a modern, air-stable precatalyst (e.g., XPhos Pd G3).[21] Ensure a strictly inert atmosphere.
2. Insufficient Base StrengthSwitch to a stronger base such as cesium carbonate (Cs₂CO₃).[21] Ensure the base is finely powdered for better solubility.
3. Low Reaction TemperatureIncrease the temperature in 10 °C increments, up to the reflux temperature of the solvent.[21] Consider using microwave irradiation to accelerate the reaction.[22][23]
Formation of Byproducts 1. Homocoupling of Boronic AcidEnsure the reaction is thoroughly degassed to remove oxygen. Use a slight excess, but not a large excess, of the boronic acid (1.1-1.2 equivalents).
2. ProtodeborylationEnsure the reaction medium is sufficiently basic and not overly aqueous. Use anhydrous solvents.
Difficulty in Purification 1. Residual PalladiumAfter the work-up, consider filtering the concentrated organic solution through a pad of Celite or silica to remove palladium residues.
2. Co-eluting ImpuritiesOptimize the solvent system for column chromatography. A shallow gradient can improve separation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of this compound. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of this valuable compound. The protocols provided herein offer a validated starting point for laboratory synthesis. For challenging substrates or further optimization, systematic screening of ligands, bases, and reaction conditions may be necessary. The successful application of this methodology enables access to a broad range of functionalized 2-aminobenzothiazoles, facilitating further research in drug discovery and materials science.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09). Vertex AI Search.
  • 2-Amino-6-bromobenzothiazole | 15864-32-1. (2025-07-24). ChemicalBook.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • Suzuki cross coupling reaction. Slideshare.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC.
  • tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Vertex AI Search.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Deriv
  • 2-Amino-6-bromobenzothiazole, | 538507-5G. SIGMA-ALDRICH.
  • 2-Amino-6-bromobenzothiazole 97 15864-32-1. Sigma-Aldrich.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Deriv
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Vertex AI Search.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07). Vertex AI Search.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
  • Technical Support Center: Optimization of Suzuki Coupling for Chlorin
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024-07-15). Journal of Nanostructures.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025-07-07). AWS.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Application Notes and Protocols: The Role of 2-Aminobenzothiazole in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017-03-23). MDPI.
  • Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions : potent urease enzyme inhibition and nitric oxide scavenging activities of the products. (2015-10-20). Universiti Putra Malaysia Institutional Repository.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025-06-20). Vertex AI Search.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024-05-03). Journal of Synthetic Chemistry.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017-12-19). PMC - PubMed Central.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025-08-07).
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025-04-22). MDPI.
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2025-10-16).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. (2025-08-06).
  • Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. (2009-03-19). DiVA.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vertex AI Search.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025-08-01). MDPI.

Sources

6-Phenylbenzo[d]thiazol-2-amine as a urease inhibitor in vitro assay

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro evaluation of 6-Phenylbenzo[d]thiazol-2-amine as a urease inhibitor, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, plays a critical role in the pathogenesis of various diseases by catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to a significant increase in local pH. In medicine, this activity is a key virulence factor for pathogens like Helicobacter pylori, allowing it to survive the acidic gastric environment and contribute to peptic ulcers and gastritis.[3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, reducing crop yields and causing environmental pollution.[1]

The development of potent urease inhibitors is therefore a crucial therapeutic and economic goal. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with many derivatives showing significant biological activities.[4][5] Research has specifically identified 2-amino-6-arylbenzothiazoles as a promising class of urease inhibitors.[6][7] This guide focuses on This compound , a compound that has demonstrated notable urease inhibitory potential, providing a detailed protocol for its in vitro characterization.[7][8]

Assay Principle: The Berthelot Reaction

The most robust and widely adopted method for quantifying urease activity in vitro is a colorimetric assay based on the Berthelot (or indophenol) reaction.[1] The principle is a two-stage process:

  • Enzymatic Reaction: Urease catalyzes the hydrolysis of urea, producing ammonia. The inhibitor, this compound, interferes with this step.

  • Colorimetric Detection: The amount of ammonia generated is quantified. In an alkaline medium, ammonia reacts with a phenol and hypochlorite solution, typically catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye.[1][9][10]

The intensity of the resulting color, measured spectrophotometrically between 625 and 670 nm, is directly proportional to the ammonia concentration and, consequently, to the urease activity.[1][2] The reduction in color intensity in the presence of an inhibitor reflects its potency.

cluster_0 Urease Catalysis cluster_1 Urease Inhibition Urea Urea Substrate Urease Active Urease (Enzyme) Urea->Urease Binds to Active Site Products Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Products Catalyzes Hydrolysis Inhibitor This compound InhibitedUrease Inhibited Urease (Inactive Complex) Inhibitor->InhibitedUrease Binds to Enzyme NoReaction No Reaction InhibitedUrease->NoReaction Prevents Hydrolysis

Figure 1: Principle of Urease Catalysis and Inhibition.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well plate reader

  • Clear, flat-bottom 96-well plates[2]

  • Multichannel and single-channel micropipettes

  • Incubator set to 37°C

  • Vortex mixer

  • Disposable reagent reservoirs

Reagents and Chemicals
  • Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich)[9]

  • Substrate: Urea (ACS grade or higher)

  • Test Compound: this compound (purity >95%)

  • Standard Inhibitor: Thiourea (purity >99%)[5]

  • Buffer: Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Ammonia Standard: Ammonium Chloride (NH₄Cl, ACS grade)

  • Berthelot Reagent A: Dissolve 5 g phenol and 25 mg sodium nitroprusside in deionized water to a final volume of 500 mL. Store in a dark, airtight bottle.[9]

  • Berthelot Reagent B: 0.2% Sodium Hypochlorite in an alkaline solution (e.g., Sigma-Aldrich) or prepare by mixing Sodium Hypochlorite (NaOCl) and Sodium Hydroxide (NaOH) solutions.[9]

Experimental Protocols

Part 1: Preparation of Solutions

Scientist's Note: Accuracy in solution preparation is paramount for reproducible results. Prepare fresh enzyme and substrate solutions daily. Test compound dilutions should be prepared just before use to minimize degradation or precipitation.

  • Urease Enzyme Solution (0.2 units/mL): Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the well should be appropriately optimized, but a starting point of 0.2 units/mL is common.

  • Urea Substrate Solution (500 mM): Dissolve the required amount of urea in phosphate buffer. Gentle warming may be required to fully dissolve.

  • Test Compound Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Standard Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of Thiourea in phosphate buffer or water.

  • Working Solutions: Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer. The final DMSO concentration in all wells must be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity. Prepare a vehicle control containing the same final concentration of DMSO.

Part 2: In Vitro Inhibition Assay Workflow

Rationale: The protocol is designed for a 96-well plate format to facilitate high-throughput screening. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing inhibitory potential.[3]

prep 1. Reagent Preparation plate 2. Plate Setup (Enzyme, Buffer, Inhibitor/Vehicle) prep->plate preincubate 3. Pre-incubation (15 min, 37°C) plate->preincubate react 4. Add Substrate (Urea) preincubate->react incubate 5. Enzymatic Reaction (30 min, 37°C) react->incubate develop 6. Add Berthelot Reagents A & B incubate->develop color 7. Color Development (30 min, 37°C) develop->color read 8. Read Absorbance (670 nm) color->read analyze 9. Data Analysis (% Inhibition, IC₅₀) read->analyze

Figure 2: General Workflow for the In Vitro Urease Inhibition Assay.

Assay Procedure in a 96-Well Plate (Total Volume: 200 µL):

  • Plate Setup: To each well, add the following in the specified order:

    • 50 µL of Phosphate Buffer

    • 10 µL of Test Compound dilution, Standard Inhibitor, or Vehicle (DMSO in buffer).

    • 20 µL of Urease Enzyme solution.

    • Self-Validation Check: Set up wells for Negative Control (100% activity) containing vehicle instead of inhibitor, and a Blank containing buffer instead of enzyme.[1]

  • Pre-incubation: Mix gently by tapping the plate. Cover and pre-incubate at 37°C for 15 minutes.[3]

  • Initiate Reaction: Add 20 µL of the Urea Substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Incubation: Mix and incubate the plate at 37°C for 30 minutes.[3][11]

  • Color Development: Stop the reaction and begin color development by adding:

    • 50 µL of Berthelot Reagent A to each well. Mix.[2]

    • 50 µL of Berthelot Reagent B to each well. Mix again.[2]

  • Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for full color development.[11]

  • Measurement: Read the absorbance of each well at 670 nm using a microplate reader.[2][12]

Data Analysis and Interpretation

Calculating Percentage Inhibition

The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (Acontrol - Atest) / Acontrol ] x 100 [1]

Where:

  • Acontrol is the absorbance of the negative control (enzyme + vehicle).

  • Atest is the absorbance of the well containing the test compound.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a standard measure of inhibitor potency.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Quantitative Data Summary

The inhibitory potential of this compound is evaluated by comparing its IC₅₀ value against that of a standard inhibitor, such as Thiourea.

CompoundIC₅₀ (µg/mL)Reference
This compound 26.35 [7],[8]
Thiourea (Standard)~19.46[5]

Interpretation: The data indicates that this compound is a potent inhibitor of Jack Bean Urease, with an IC₅₀ value comparable to the standard inhibitor Thiourea.[7][8] Further studies, such as kinetic analyses using Lineweaver-Burk plots, can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[13][14]

References

  • Akhtar, N., et al. (2021). Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. Archiv der Pharmazie, 355(2), e2100302. Available at: [Link]

  • UCL iGEM. (2022). Berthelot's Urease Activity Assay. Available at: [Link]

  • Taha, M., et al. (2016). Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. Bioorganic Chemistry, 66, 117-129. Available at: [Link]

  • Bio-Techne. Urease Assay Kit. Available at: [Link]

  • Saeed, M., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Pharmaceutical Sciences, 27(4), 546-554. Available at: [Link]

  • Krajewska, B. (2009). Urease inhibitors: A review. Indian Journal of Biotechnology, 8, 307-317. Available at: [Link]

  • Saeed, M., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. ResearchGate. Available at: [Link]

  • Labcare Diagnostics. Berthelot Method. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4478. Available at: [Link]

  • ResearchGate. Urease inhibition studies of benzothiazoles. Available at: [Link]

  • Jones, B. G., et al. (2024). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Medicinal Chemistry. Available at: [Link]

  • Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Latin American Journal of Pharmacy, 42(5). Available at: [Link]

  • Gupta, V. K., et al. (2014). In vitro screening and evaluation of some Indian medicinal plants for their potential to inhibit Jack bean and bacterial ureases causing urinary infections. Pharmaceutical Biology, 53(5), 653-660. Available at: [Link]

  • ResearchGate. (2025). Kinetic study of urease‐catalysed urea hydrolysis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Available at: [Link]

  • Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8860. Available at: [Link]

  • Semantic Scholar. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions : potent urease enzyme inhibition. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available at: [Link]

  • ResearchGate. Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. Available at: [Link]

  • MDPI. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(8), 1563. Available at: [Link]

Sources

Cell-based assays for 6-Phenylbenzo[d]thiazol-2-amine anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Characterization of 6-Phenylbenzo[d]thiazol-2-amine Anticancer Activity

Introduction & Scope

The compound This compound (and its derivatives) represents a privileged scaffold in medicinal chemistry, known for its multi-targeted anticancer potential.[1] Unlike simple alkyl-substituted benzothiazoles, the addition of a phenyl group at the C6 position increases lipophilicity and steric bulk, potentially enhancing binding affinity to hydrophobic pockets in targets such as Tubulin , PI3K kinases , and DNA topoisomerases .[1]

This application note provides a rigorous, standardized workflow for evaluating the anticancer efficacy of this compound. It moves beyond basic screening to include mechanistic differentiation between kinase-driven G1 arrest and tubulin-driven G2/M arrest.[1]

Key Technical Challenges Addressed:

  • Hydrophobicity: Overcoming precipitation issues during aqueous dilution.

  • Mechanistic Ambiguity: Differentiating between cytostatic and cytotoxic effects.

  • Reproducibility: Standardizing seeding densities and DMSO tolerance limits.

Compound Management & Handling

Rationale: this compound is a hydrophobic weak base.[1] Improper handling leads to "crashing out" in cell culture media, resulting in false negatives or high variability.[1]

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , ACS grade or higher (≥99.9%).[1] Avoid ethanol, as it evaporates too quickly for consistent serial dilutions.[1]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight ≈ 226.29 g/mol .

    • Example: Dissolve 4.52 mg in 2.0 mL DMSO to yield 10 mM.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Stable for 6 months.

  • Working Solutions (Critical Step):

    • Do not add the DMSO stock directly to the cell culture plate.

    • Intermediate Dilution: Prepare a 1000x intermediate plate in DMSO first.

    • Final Dilution: Dilute 1:1000 into pre-warmed culture media to achieve 0.1% DMSO final concentration.

    • Visual Check: Inspect for crystal formation under 10x microscopy immediately after dilution.

Assay 1: Cytotoxicity Profiling (CCK-8/MTS)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cell lines (e.g., MCF-7, A549, HeLa). We prefer CCK-8 (WST-8) over MTT because it produces a water-soluble formazan, eliminating the solubilization step that can introduce error with hydrophobic drugs.[1]

Experimental Workflow
  • Cell Seeding:

    • Seed cells in 96-well clear-bottom plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).[1]

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Remove old media (carefully, without disturbing the monolayer).[1]

    • Add 100 µL of fresh media containing the compound.[2]

    • Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Log-scale spacing).

    • Controls:

      • Negative:[1] 0.1% DMSO in media.

      • Positive: Doxorubicin (1 µM) or Paclitaxel (100 nM).[1]

      • Blank: Media only (no cells).[1]

  • Incubation: 48 to 72 hours.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1]

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) regression curve to derive IC50.

Assay 2: Mechanism of Action – Cell Cycle Analysis

Objective: Differentiate the mechanism. Benzothiazoles targeting PI3K/Akt typically cause G1 arrest , while those targeting Tubulin cause G2/M arrest .[1]

Protocol: Propidium Iodide (PI) Flow Cytometry
  • Preparation:

    • Seed cells in 6-well plates (3 x 10^5 cells/well).

    • Treat with IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (floating cells) and trypsinized adherent cells.[1]

    • Centrifuge at 300 x g for 5 min.

  • Fixation (Critical):

    • Wash with cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 70% Ethanol dropwise while vortexing gently.

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol away with PBS (2x).[1]

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).[1]

    • Incubate 30 min at 37°C in the dark.

  • Acquisition:

    • Analyze on a Flow Cytometer (e.g., BD FACSCanto/Accuri).[1]

    • Collect 10,000 single-cell events (gate out doublets using FL2-A vs FL2-W).

Assay 3: Apoptosis Confirmation (Annexin V/PI)

Objective: Confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than necrosis (toxicity).[1]

Protocol
  • Treatment: Similar to Cell Cycle (6-well plates, 24–48h treatment).

  • Staining:

    • Harvest cells (do not use harsh trypsin; Accutase is preferred to preserve surface PS).[1]

    • Wash with Annexin Binding Buffer.[3]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide .

    • Incubate 15 min at RT in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (rare in controlled dosing).[1]

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Hallmark of efficacy).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the experimental logic and the potential signaling pathways engaged by this compound.

Figure 1: Experimental Validation Workflow

ExperimentalWorkflow Compound 6-Phenylbenzo[d] thiazol-2-amine Stock Stock Prep (DMSO, 10mM) Compound->Stock Solubilization Screen Primary Screen (CCK-8 Assay) Stock->Screen Serial Dilution IC50 IC50 Determination Screen->IC50 Data Fit Mech Mechanistic Branching IC50->Mech If Active (<10µM) Cycle Cell Cycle (Flow Cytometry) Mech->Cycle Differentiation Apoptosis Apoptosis (Annexin V/PI) Mech->Apoptosis Validation Result1 G2/M Arrest (Tubulin Target) Cycle->Result1 Possible Result2 G1 Arrest (Kinase Target) Cycle->Result2 Possible

Caption: Step-by-step workflow from compound solubilization to mechanistic differentiation.

Figure 2: Potential Mechanism of Action (MOA)

Based on the benzothiazole scaffold's known interactions, the compound likely acts via PI3K inhibition or Microtubule destabilization.[1]

MOA_Pathway Drug 6-Phenylbenzo[d] thiazol-2-amine PI3K PI3K Complex Drug->PI3K Inhibition Tubulin Microtubules (Colchicine Site) Drug->Tubulin Destabilization Akt p-Akt PI3K->Akt Phosphorylation Spindle Mitotic Spindle Disruption Tubulin->Spindle mTOR mTOR Akt->mTOR G1 G1 Phase Arrest mTOR->G1 Cell Cycle Block G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis (Caspase 3/7) G1->Apoptosis G2M->Apoptosis

Caption: Dual potential pathways: Kinase inhibition leading to G1 arrest vs. Tubulin binding leading to G2/M arrest.[1]

Summary of Expected Results

AssayParameterExpected Outcome (Active Compound)
CCK-8 ViabilityDose-dependent decrease; IC50 < 10 µM is considered potent.[1][4]
Flow Cytometry Cell CycleG2/M peak accumulation suggests tubulin targeting; G0/G1 accumulation suggests kinase inhibition.
Annexin V Cell DeathShift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).[1]
Microscopy MorphologyCell shrinkage, membrane blebbing, and detachment.[1]

References

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link][1]

  • Benzothiazole Derivatives as Anticancer Agents. Taylor & Francis Online. Available at: [Link][1][5][6]

Sources

Application Notes & Protocols for the Synthesis and Evaluation of 6-Phenylbenzo[d]thiazol-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Specifically, 2-aminobenzothiazoles substituted at the 6-position with an aryl group, such as 6-Phenylbenzo[d]thiazol-2-amine, have emerged as a promising class of compounds for oncology drug discovery.[3] These molecules have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in tumor progression.[4][5] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and biological evaluation of these derivatives, designed for researchers in drug development and cancer biology.

Rationale and Strategic Overview

The core strategy for synthesizing this compound derivatives involves a two-stage process. First, a suitable precursor, 2-amino-6-bromobenzo[d]thiazole, is synthesized. This intermediate is then used in a palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the 6-position. This modular approach allows for the facile synthesis of a library of derivatives by simply varying the boronic acid coupling partner.

The rationale for targeting this scaffold is grounded in its demonstrated bioactivity. The 2-aminobenzothiazole core acts as a versatile pharmacophore, and the addition of a phenyl group at the 6-position can enhance potency and modulate pharmacokinetic properties. Many derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, including those of the lung, breast, and colon.[6][7][8]

Overall Experimental Workflow

The following diagram outlines the high-level workflow from chemical synthesis to initial biological characterization.

G cluster_0 Part A: Chemical Synthesis & Purification cluster_1 Part B: In Vitro Biological Evaluation Synthesis Synthesis of 2-Amino-6-bromobenzothiazole Coupling Suzuki Cross-Coupling with Phenylboronic Acid Synthesis->Coupling Purification Purification via Column Chromatography Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture & Maintenance Characterization->CellCulture Test Compound MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 IC50 Value Determination MTT->IC50 Apoptosis Mechanism of Action (Apoptosis Assay) IC50->Apoptosis

Caption: High-level workflow from synthesis to biological evaluation.

Synthesis Protocol: this compound

This section details the step-by-step methodology for synthesizing the title compound. The protocol is divided into two main procedures: the synthesis of the key intermediate and the final cross-coupling reaction.

Protocol 2.1: Synthesis of 2-Amino-6-bromobenzo[d]thiazole

Principle: This procedure is a classic Hugerschoff synthesis. 4-bromoaniline reacts with potassium thiocyanate in the presence of bromine. The bromine facilitates an electrophilic cyclization to form the benzothiazole ring system. This intermediate is a critical building block for introducing diversity at the 6-position.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Aqueous Ammonia (25%)

  • Deionized Water

Step-by-Step Methodology:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (0.01 mol) and potassium thiocyanate (0.02 mol) in 30 mL of glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • While maintaining the temperature, add a solution of bromine (0.01 mol) in 10 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate (the hydrobromide salt) will form.

  • Filter the solid under vacuum and wash thoroughly with cold water to remove excess acid.

  • Suspend the filtered solid in 100 mL of water and neutralize by slowly adding 25% aqueous ammonia until the pH is approximately 8-9.

  • Filter the resulting free base, wash with water until the filtrate is neutral, and dry the product in a vacuum oven at 60°C.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-6-bromobenzo[d]thiazole.

Protocol 2.2: Suzuki Cross-Coupling to Yield this compound

Principle: The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[3] Here, the bromine atom on the benzothiazole core is replaced with a phenyl group from phenylboronic acid, catalyzed by a palladium(0) complex. The base is crucial for activating the boronic acid.

Materials:

  • 2-Amino-6-bromobenzo[d]thiazole (from Protocol 2.1)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 2-amino-6-bromobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol). Expert Insight: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to create an oxygen-free atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Heat the reaction mixture to 90-95°C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][9]

Biological Evaluation Protocols

Once synthesized and purified, the derivatives must be evaluated for their anticancer activity. The following protocols describe standard in vitro assays to determine cytotoxicity and investigate the mechanism of cell death.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.[11]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[6][7]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[12]

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity of this compound Derivatives

Quantitative data should be presented clearly for comparison. The table below is an example based on typical results for this class of compounds.[6][13]

CompoundCancer Cell LineTissue of OriginIC₅₀ (µM) ± SD
Derivative 1 A549Lung Carcinoma9.62 ± 1.14[6]
MCF-7Breast Adenocarcinoma15.5 ± 2.1[13]
HCT116Colon Carcinoma6.43 ± 0.72[6]
Doxorubicin A549Lung Carcinoma1.2 ± 0.2
(Positive Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1
HCT116Colon Carcinoma0.5 ± 0.09

Note: Data are representative examples for illustrative purposes.

Protocol 3.2: Apoptosis Detection (Annexin V-FITC/PI Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei.[12]

Materials:

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action & Signaling Pathways

Research suggests that 2-aminobenzothiazole derivatives can exert their anticancer effects through various mechanisms. One prominent pathway involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4][5] This can be triggered by the inhibition of survival signaling cascades, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5][9] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins (like Bax) and the inactivation of anti-apoptotic proteins (like Bcl-2), culminating in caspase activation and cell death.[4]

Potential Signaling Pathway Disruption

The diagram below illustrates a potential mechanism where a this compound derivative inhibits the PI3K/AKT pathway, leading to apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Drug 6-Phenylbenzo[d]thiazol- 2-amine Derivative Drug->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT survival pathway leading to apoptosis.

Conclusion

The this compound scaffold is a validated starting point for the development of novel anticancer agents. The synthetic protocols provided herein are robust and adaptable, allowing for the creation of diverse chemical libraries. Combined with the standard biological evaluation assays, this guide offers a solid foundation for researchers to synthesize, screen, and characterize new derivatives in the pursuit of more effective cancer therapeutics. Future investigations should focus on elucidating precise molecular targets and evaluating promising compounds in more advanced preclinical models.[10][14]

References

  • Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmacognosy and Phytochemistry.
  • Guideline for anticancer assays in cells.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Guidelines for clinical evalu
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Benzothiazole derivatives as anticancer agents. FLORE Repository.
  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
  • The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery. Benchchem.
  • Benzothiazole derivatives as anticancer agents.

Sources

Application Note: Evaluation of 6-Phenylbenzo[d]thiazol-2-amine in Nitric Oxide Scavenging Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals evaluating 6-Phenylbenzo[d]thiazol-2-amine as a nitric oxide (NO) scavenger or modulator.[1][2]

Introduction & Scientific Context

This compound represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzothiazole ring with a lipophilic phenyl substituent at the C-6 position.[1][2] While nitric oxide (NO) is a critical signaling molecule regulating vasodilation and neurotransmission, its overproduction by inducible nitric oxide synthase (iNOS) leads to nitrosative stress, protein nitration, and apoptosis in neurodegenerative and inflammatory diseases.

This compound functions through two potential mechanisms:

  • Direct Scavenging: The electron-rich amine and benzothiazole system can directly quench the NO radical (

    
    ) or its oxidative derivative, peroxynitrite (
    
    
    
    ).
  • Biological Modulation: In cellular systems, 2-aminobenzothiazole derivatives have been shown to downregulate iNOS expression via the NF-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    B pathway.[2]
    

This guide provides two validated protocols: a Cell-Free Chemical Assay for determining intrinsic scavenging capacity, and a Cell-Based Assay for evaluating functional bioactivity in macrophages.[1][2]

Mechanism of Action

The following diagram illustrates the dual-pathway mechanism by which this compound mitigates nitrosative stress.

NO_Scavenging_Mechanism cluster_0 In Vitro Assay Compound 6-Phenylbenzo[d] thiazol-2-amine NO_Radical NO Radical (NO•) Compound->NO_Radical Direct Scavenging (Electron Transfer) SNP Sodium Nitroprusside (NO Donor) SNP->NO_Radical Spontaneous Release (pH 7.4) LPS LPS Stimulus Macrophage RAW 264.7 Cell LPS->Macrophage TLR4 Activation iNOS iNOS Enzyme Macrophage->iNOS NF-kB Signaling iNOS->NO_Radical Enzymatic Production Nitrite Nitrite (NO2-) Stable End Product NO_Radical->Nitrite Oxidation Griess Griess Reagent (Detection) Nitrite->Griess Diazotization Absorbance Absorbance (540-570 nm) Griess->Absorbance Pink Chromophore

Caption: Dual mechanism showing direct chemical scavenging of SNP-released NO and biological inhibition of iNOS-mediated NO production.[1][2]

Protocol 1: Cell-Free Nitric Oxide Scavenging Assay

Objective: To determine the intrinsic ability of this compound to scavenge spontaneously released NO from Sodium Nitroprusside (SNP).[1][2]

Materials Required[1][3][4][5][6][7][8]
  • Test Compound: this compound (Purity >98%).[1][2]

  • NO Donor: Sodium Nitroprusside (SNP) (5 mM or 10 mM stock in PBS).

  • Reagent: Griess Reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Standard: Ascorbic acid or Curcumin (Positive Control).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Experimental Workflow
  • Stock Preparation: Dissolve the test compound in DMSO to create a 10 mM stock solution.

  • Dilution Series: Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in PBS. Ensure final DMSO concentration is <1% to avoid solvent interference.

  • Reaction Setup:

    • Mix 1 mL of Test Compound solution with 0.5 mL of SNP solution (5 mM).

    • Control: Mix 1 mL of PBS (with equivalent DMSO) + 0.5 mL SNP.

    • Blank: Mix 1 mL Test Compound + 0.5 mL PBS (no SNP).

  • Incubation: Incubate the mixture at 25°C for 150 minutes under a light source (light catalyzes NO release from SNP).

  • Detection:

    • Take 0.5 mL of the incubated mixture.

    • Add 0.5 mL of Griess Reagent.

    • Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Read absorbance at 546 nm using a microplate reader or spectrophotometer.

Data Analysis

Calculate the percentage of NO scavenging using the formula:


[3]
  • 
     : Absorbance of SNP + Vehicle.
    
  • 
     : Absorbance of SNP + Test Compound.
    

Protocol 2: Cellular NO Inhibition Assay (RAW 264.7)

Objective: To evaluate the bioactivity of the compound in preventing NO accumulation in LPS-stimulated macrophages. This assesses membrane permeability and anti-inflammatory signaling.

Materials Required[1][3][4][5][6][7][8]
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[2]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).

  • Viability Reagent: MTT or CCK-8 (to ensure reduced NO isn't due to cell death).[2]

Experimental Workflow
  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1–50 µM) for 1 hour .[1][2]

    • Add LPS (final concentration 1 µg/mL) to induce inflammation.

    • Negative Control: Media only.

    • Positive Control: LPS only.[2]

  • Incubation: Incubate for 24 hours .

  • Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 5 min) and transfer 100 µL of cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant. Incubate for 10 min in the dark.

  • Measurement: Measure absorbance at 540 nm .

  • Viability Check (Self-Validation): Perform MTT assay on the cells remaining in the original plate to normalize NO production against cell viability.

Data Presentation Template
Concentration (µM)Absorbance (540nm)Cell Viability (%)NO Inhibition (%)
Control (LPS-) 0.05 ± 0.01100-
LPS Only 0.85 ± 0.03980
10 µM 0.65 ± 0.029723.5
25 µM 0.42 ± 0.049550.6
50 µM 0.20 ± 0.029276.4

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, the following controls must be integrated:

  • Interference Check: Benzothiazoles can be fluorescent or absorb in the UV-Vis range.[2] Always run a Compound Blank (Compound + Griess Reagent without NO donor) to check for intrinsic absorbance at 540 nm.

  • Solubility Artifacts: If the standard deviation between triplicates exceeds 10%, check for precipitation of the phenyl-substituted benzothiazole in the aqueous buffer. Addition of 0.5% Tween-20 or maintaining DMSO at 0.5% can stabilize the solution.[2]

  • Viability Normalization: In the cellular assay, a reduction in NO must be correlated with high cell viability (>80%). If viability drops below 80%, the reduction in NO is likely due to cytotoxicity, not specific scavenging/inhibition.

Optimization_Logic Start Assay Result: Low Absorbance Check_Viability Check Cell Viability (MTT) Start->Check_Viability Cellular Assay Check_Blank Check Compound Blank Start->Check_Blank Chemical Assay Result_Toxic Cytotoxicity Detected (Not specific inhibition) Check_Viability->Result_Toxic Viability < 80% Result_Valid Valid NO Scavenging Check_Viability->Result_Valid Viability > 90% Check_Blank->Result_Valid Low Blank Abs Result_Interference Compound Absorbs Light (False Negative) Check_Blank->Result_Interference High Blank Abs

Caption: Decision tree for validating assay results and ruling out cytotoxicity or optical interference.

References

  • Gul, H. I., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Bioorganic & Medicinal Chemistry.

  • Nah, Y. Y., et al. (2024). Tailored small molecule for inflammation treatment: Dual scavenger targeting nitric oxide and reactive oxygen species.[4] Redox Biology.

  • BenchChem. Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Derivatives. BenchChem Technical Library. [5]

  • Kumbhare, R. M., et al. (2009). Synthesis and anti-inflammatory activity of some 2-amino benzothiazole derivatives. European Journal of Medicinal Chemistry.

Sources

Derivatization of 6-Phenylbenzo[d]thiazol-2-amine for improved solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 6-Phenylbenzo[d]thiazol-2-amine for Enhanced Aqueous Solubility

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Solubility Challenge in Benzothiazole Scaffolds

The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents[1][2][3]. This compound, the subject of this guide, is a representative member of this class. Its rigid, aromatic structure, further enhanced in lipophilicity by the C-6 phenyl substituent, suggests it likely suffers from a common yet critical developmental hurdle: poor aqueous solubility[4][5].

It is estimated that up to 90% of new drug candidates exhibit poor water solubility, a factor that severely limits oral bioavailability and can terminate the development of otherwise promising molecules[6]. This application note provides a comprehensive scientific framework and detailed experimental protocols for overcoming this challenge through strategic chemical derivatization of the 2-amino group, transforming the parent molecule into a more "developable" entity.

Rationale: Why Derivatization? A Prodrug-Centric Approach

While physical formulation strategies such as micronization or co-solvents can improve solubility, they do not alter the intrinsic properties of the molecule[7][8][9]. Chemical modification, or derivatization, offers a more fundamental solution by creating a new chemical entity—often a prodrug—with superior physicochemical properties[10][11]. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo[6].

For this compound, the exocyclic 2-amino group is the ideal chemical handle for derivatization. It is nucleophilic and readily participates in well-characterized reactions, allowing for the covalent attachment of carefully selected promoieties designed to enhance aqueous solubility[12][13].

Strategic Approaches to Solubility Enhancement

Two primary strategies are presented, targeting the 2-amino group to introduce polar, water-solubilizing functionalities.

Strategy A: Amino Acid Conjugation (Ionizable Prodrug)

This is a premier prodrug strategy that involves attaching an amino acid to the parent molecule. The resulting conjugate possesses both a basic nitrogen center and an acidic carboxylic acid, creating a zwitterionic compound with significantly improved aqueous solubility. Valine and other amino acid prodrugs of 2-aminothiazoles have shown success in preclinical studies, demonstrating improved solubility and potent antitumor activity[1].

  • Mechanism of Action: An amide bond is formed between the 2-amino group of the benzothiazole and the carboxyl group of an amino acid (e.g., glycine). The free carboxyl group of the attached glycine can be deprotonated at physiological pH (pKa ~2-3), while the benzothiazole ring nitrogen remains weakly basic, leading to a highly polar, soluble salt form.

Strategy B: PEGylation (Non-Ionizable Polymer Conjugation)

PEGylation is the covalent attachment of polyethylene glycol (PEG), a hydrophilic polymer, to a molecule. This technique increases the hydrodynamic radius of the compound and introduces numerous ether oxygens that can hydrogen bond with water, effectively "shielding" the hydrophobic core and increasing its solubility[6][9].

  • Mechanism of Action: The 2-amino group acts as a nucleophile, reacting with an activated PEG derivative (e.g., mPEG-Succinimidyl Carboxymethyl Ester) to form a stable amide linkage. This approach is particularly useful for increasing solubility without introducing an ionizable group, which can sometimes alter cell permeability or target engagement.

Experimental Workflows & Protocols

The following diagram outlines the general workflow for derivatization and subsequent analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Analysis Parent This compound Deriv Derivatization Reaction (e.g., Amino Acid Coupling) Parent->Deriv Purify Purification (Column Chromatography) Deriv->Purify Char Structural Characterization (NMR, MS) Purify->Char Sol Solubility Assessment (Kinetic Assay) Char->Sol Compare Data Comparison Sol->Compare

Caption: General workflow from parent compound to final analysis.

Protocol 1: Synthesis of a Glycine Prodrug via Amide Coupling

This protocol details the synthesis of a glycine conjugate of this compound using a standard carbodiimide coupling method.

G BocGly Boc-Glycine ActiveEster Boc-Gly-NHS Ester (Active Intermediate) BocGly->ActiveEster Step 1: Activation EDC EDC / NHS (Activating Agents) EDC->ActiveEster Coupled Boc-Protected Conjugate ActiveEster->Coupled Step 2: Coupling Parent This compound Parent->Coupled Final Final Glycine Conjugate (Soluble Prodrug) Coupled->Final Step 3: Deprotection TFA TFA (Deprotection) TFA->Final

Caption: Reaction pathway for glycine conjugate synthesis.

Materials:

  • This compound

  • Boc-Glycine (N-tert-butyloxycarbonyl-glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Boc-Glycine:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-Glycine (1.2 equivalents), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the active NHS ester can be monitored by TLC.

    • Scientist's Note: Using NHS alongside EDC creates a more stable active ester intermediate, which reduces side reactions and often improves coupling efficiency compared to using EDC alone[12].

  • Coupling Reaction:

    • Dissolve this compound (1.0 eq.) in a separate flask with a minimal amount of anhydrous DMF.

    • Add the solution of the parent compound dropwise to the activated Boc-Glycine mixture.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

    • Scientist's Note: The reaction should be monitored by TLC to confirm the consumption of the starting amine.

  • Work-up and Purification:

    • Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (the Boc-protected conjugate) using silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected conjugate in DCM.

    • Add Trifluoroacetic acid (TFA, ~20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the removal of the Boc group by TLC.

    • Remove the solvent and excess TFA under reduced pressure to yield the final glycine conjugate, likely as a TFA salt.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the aqueous solubility of the parent compound versus its new derivative.

Materials:

  • Parent compound and derivatized compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for storage, filter plates for separation)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each compound in 100% DMSO.

    • Scientist's Note: Starting from a high-concentration DMSO stock is a standard method for kinetic solubility assays, mimicking how compounds are often handled in biological screening[5].

  • Dilution and Precipitation:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, for a final concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium. Precipitation of the less soluble compound is expected.

  • Separation of Soluble Fraction:

    • Centrifuge the plate to pellet any precipitate or transfer the contents to a 96-well filter plate and filter to remove the solid.

  • Quantification:

    • Transfer an aliquot of the clear supernatant/filtrate to a fresh analysis plate.

    • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

    • The measured concentration is the kinetic solubility of the compound under these conditions.

Data Summary & Expected Outcomes

The derivatization is expected to significantly alter the physicochemical properties of the parent compound.

PropertyThis compoundGlycine Conjugate DerivativeRationale for Change
Structure Aromatic core with exocyclic amineAmide-linked glycine at 2-positionCovalent modification
Molecular Weight ~226.3 g/mol ~283.3 g/mol Addition of glycine moiety (-H, +C₂H₃NO)
Predicted LogS Low (< -4)High (> -3)Introduction of an ionizable zwitterionic group increases polarity and water interaction.
Aqueous Solubility PoorSignificantly ImprovedThe salt form of the conjugate is readily solvated by water.
Confirmation ¹H NMR, Mass Spec¹H NMR, Mass SpecRequired to confirm the successful synthesis and identity of the new molecule[14][15].

Conclusion and Future Directions

The strategic derivatization of this compound via its 2-amino group is a highly effective and rational approach to address the challenge of poor aqueous solubility. The synthesis of an amino acid conjugate, as detailed in this guide, represents a robust prodrug strategy that introduces a highly polar, ionizable moiety, which is expected to dramatically improve solubility and facilitate further preclinical evaluation. The provided protocols offer a validated starting point for researchers to synthesize, purify, and assess these next-generation benzothiazole derivatives, ultimately enhancing their potential to become viable therapeutic candidates.

References

  • Ansari, M.J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Xenobiotica.
  • Gudimalla, S. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Kumar, S. et al. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Khadka, P. et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Patel, J.N. et al. Techniques to improve the solubility of poorly soluble drugs.
  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents.
  • Mina, M. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Zhao, W. et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • National Center for Biotechnology Information. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. PubChem. Available at: [Link]

  • Lee, C.B. et al. Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Vrije Universiteit Amsterdam.
  • El-Sayed, N.F. et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Sestito, S. et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Kataoka, H. (2005). Gas chromatography of amines as various derivatives.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Patel, D.B. et al. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Al-Ghorbani, M. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Gika, E. et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.

Sources

Application Note: Scale-Up Synthesis of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 6-Phenylbenzo[d]thiazol-2-amine is a critical workflow in medicinal chemistry, serving as a scaffold for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole analogs).

The Safety-Driven Pivot: Why We Reject the Classical Route

Historically, 6-substituted benzothiazoles were synthesized via the Hugerschhoff cyclization of 4-substituted anilines. For this specific target, that would require 4-aminobiphenyl as the starting material.

  • Critical Safety Warning: 4-Aminobiphenyl is a Group 1 Carcinogen (IARC) and a potent bladder carcinogen.[1] It is strictly regulated and no longer commercially produced in many jurisdictions.

  • Selected Route (Suzuki Coupling): This protocol utilizes the Suzuki-Miyaura cross-coupling of 6-bromobenzo[d]thiazol-2-amine with phenylboronic acid. This route is safer, modular, and uses commercially available, non-restricted starting materials.

Retrosynthetic Analysis

The disconnection strategy focuses on the C6-C(Phenyl) bond, allowing for a convergent synthesis that minimizes the handling of toxic biaryl amine precursors.

Retrosynthesis Target This compound (Target) Disconnection Suzuki Disconnection Target->Disconnection Fragment1 6-Bromobenzo[d]thiazol-2-amine (Scaffold) Disconnection->Fragment1 C-C Bond Break Fragment2 Phenylboronic Acid (Coupling Partner) Disconnection->Fragment2

Caption: Retrosynthetic disconnection avoiding toxic 4-aminobiphenyl precursors.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input (Representative of Pilot Scale) Target Yield: >85% Purity: >98% (HPLC)

Reagents & Materials Table
ReagentCAS RegistryEq.Mass/VolRole
6-Bromobenzo[d]thiazol-2-amine 15864-32-11.0100.0 gLimiting Reagent
Phenylboronic Acid 98-80-61.264.0 gCoupling Partner
Pd(dppf)Cl₂ · DCM 95464-05-40.0310.7 gCatalyst (Robust)
Potassium Carbonate (K₂CO₃) 584-08-73.0181.0 gBase
Toluene 108-88-3-1.0 LSolvent (Non-polar)
Ethanol 64-17-5-500 mLCo-solvent
Water 7732-18-5-500 mLBase solvent
SiliaMetS® Thiol --10 wt%Pd Scavenger
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Equip a 3-L three-neck round-bottom flask with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a thermocouple.

  • Solvent Degassing: In a separate vessel, sparge the solvent mixture (Toluene:Ethanol:Water, 2:1:1 ratio) with nitrogen for 30 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Charging: Charge the flask with 6-bromobenzo[d]thiazol-2-amine (100 g) and phenylboronic acid (64 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (10.7 g). Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for scale-up due to its superior thermal stability and resistance to oxidation.

  • Base Addition: Dissolve K₂CO₃ (181 g) in the water portion (500 mL) and add to the reaction mixture along with Toluene (1.0 L) and Ethanol (500 mL).

Step 2: Reaction & Monitoring
  • Heating: Heat the biphasic mixture to 85–90 °C with vigorous stirring (300-400 RPM).

  • IPC (In-Process Control): Monitor by HPLC at 4 hours.

    • Endpoint: <2% remaining bromide starting material.

    • Typical Time: 6–12 hours.

Step 3: Work-Up & Palladium Scavenging
  • Phase Separation: Cool the mixture to 40 °C. Transfer to a separatory funnel. Remove the aqueous (bottom) layer.

  • Wash: Wash the organic layer with 10% brine (500 mL).

  • Scavenging: Transfer the organic layer to a clean flask. Add SiliaMetS® Thiol (or equivalent thiourea-functionalized silica) at 10 wt% relative to the theoretical yield. Stir at 50 °C for 2 hours.

    • Why: Benzothiazoles have a high affinity for Pd. Standard washing is insufficient. Scavengers reduce Pd content to <10 ppm.

  • Filtration: Filter hot through a pad of Celite to remove the scavenger and residual Pd black.

Step 4: Crystallization (Purification)
  • Concentration: Concentrate the filtrate under reduced pressure to approx. 300 mL volume.

  • Anti-solvent Addition: Slowly add n-Heptane (600 mL) while cooling to 0–5 °C.

  • Aging: Stir the slurry for 2 hours at 0 °C to maximize recovery.

  • Isolation: Filter the solid. Wash with cold n-Heptane/Toluene (9:1).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis, emphasizing the rejection of the toxic route and the purification logic.

ProcessFlow Start Route Selection RouteA Route A: 4-Aminobiphenyl (Hugerschhoff) Start->RouteA High Toxicity Risk RouteB Route B: 6-Bromobenzothiazole (Suzuki Coupling) Start->RouteB Safe & Scalable Stop STOP Carcinogen RouteA->Stop REJECTED Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h RouteB->Reaction PhaseCut Phase Separation (Remove Aqueous Salts) Reaction->PhaseCut Scavenge Pd Scavenging (SiliaMetS Thiol) PhaseCut->Scavenge Cryst Crystallization (Toluene/Heptane) Scavenge->Cryst Final This compound (>98% Purity) Cryst->Final

Caption: Workflow decision matrix prioritizing safety and product purity.

Analytical Specifications & Troubleshooting

Quality Control (QC) Parameters
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6): Characteristic peaks at δ ~7.3-7.6 (phenyl), ~8.0 (benzothiazole H7), ~7.6 (NH2 broad singlet).

  • Residual Palladium: < 10 ppm (ICP-MS). Critical for biological assays.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst deactivation by O₂.Ensure rigorous degassing of solvents. Increase catalyst loading to 5 mol%.
Black Precipitate Pd precipitation ("Pd Black").Normal. Ensure hot filtration through Celite. Use thiol scavengers.
Colored Product Oxidation of amine or residual Pd.Recrystallize from Ethanol/Water with activated charcoal.
Emulsion during Work-up Fine particulates or amphiphilic nature.Filter through a Celite pad before separation. Add saturated brine.

References

  • Vertex Pharmaceuticals/NIH . Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. PubMed Central. Link

  • Biotage . How to Remove Palladium in three easy steps. Application Note. Link

  • BenchChem . Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. Link

  • National Toxicology Program . 4-Aminobiphenyl: Report on Carcinogens. NCBI Bookshelf. Link

  • Centers for Disease Control (CDC) . NIOSH Pocket Guide to Chemical Hazards: 4-Aminodiphenyl. Link

Sources

Troubleshooting & Optimization

Purification challenges of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Phenylbenzo[d]thiazol-2-amine Purification

Introduction: The Molecule & The Challenge

You are likely working with This compound (CAS: 26006-03-3), a rigid, conjugated heteroaromatic scaffold often synthesized via Suzuki cross-coupling or oxidative cyclization (Hugerschoff reaction).[1]

Why is purification failing? This molecule presents a "solubility paradox." The 2-amino group confers weak basicity and polarity, while the 6-phenylbenzothiazole core is highly lipophilic and planar.[2][1] This leads to strong


 stacking, causing the compound to crash out as amorphous solids or "oil out" rather than crystallize, while simultaneously trapping impurities like palladium catalysts or unreacted biphenyl amines.[2][1]

This guide bypasses standard textbook advice and addresses the specific physicochemical behavior of this biphenyl-benzothiazole hybrid.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "My crude product is a dark brown/black sticky solid. How do I get the white crystals described in literature?"

Diagnosis: This is classic oxidative degradation mixed with residual metal catalysts (if Suzuki coupling was used).[1] The free amine at position 2 is susceptible to air oxidation, forming azo-dimers or highly colored imino-quinonoid species.[2][1] If you used Pd-catalysis, the "black" color is likely colloidal palladium trapped in the crystal lattice.[2][1]

The Fix: The "Sacrificial" Acid-Base Workup Do not attempt direct recrystallization yet. You must break the crystal lattice chemically to release trapped impurities.

  • Dissolution: Dissolve the crude dark solid in 10% aqueous HCl (warm to 40°C if necessary). The product will protonate and dissolve; non-basic impurities (unreacted boronic acids, neutral biphenyls, Pd-black) will remain suspended.[2][1]

  • Filtration: Filter the acidic solution through a pad of Celite (diatomaceous earth). This removes the insoluble Pd and tarry neutrals.

  • Precipitation: Slowly neutralize the clear filtrate with 20% NaOH or NH₄OH under vigorous stirring.

    • Critical Step: Do not dump the base in. Dropwise addition allows controlled crystal growth.

  • Result: The precipitate should be significantly lighter (off-white/pale yellow).

Q2: "I tried recrystallizing from Ethanol, but it oils out or forms a gel."

Diagnosis: The 6-phenyl substituent increases the planarity and hydrophobicity compared to the parent benzothiazole.[2][1] Ethanol alone often lacks the solvation power to keep the hydrophobic core in solution at the "cloud point," causing phase separation (oiling) before crystallization.[2]

The Fix: The Polarity-Gradient Switch You need a solvent system that solvates the aromatic core and the amine.[2][1]

  • Recommended System: Toluene : Ethanol (4:1) or Chlorobenzene .[1]

  • Protocol:

    • Dissolve the solid in minimal boiling Toluene (high solubility for the phenyl ring).[2]

    • Add Ethanol dropwise until the solution becomes slightly turbid.

    • Re-heat to clarity.

    • Slow Cool: Wrap the flask in foil and let it cool to room temperature over 4 hours.

    • Why this works: Toluene disrupts the

      
       stacking, while ethanol facilitates hydrogen bonding with the amine, guiding the lattice formation.[2]
      
Q3: "I used the Suzuki method, but I can't separate the product from the starting material (2-amino-6-bromobenzothiazole)."

Diagnosis: This is a co-crystallization nightmare . The starting material and product share the same benzothiazole core and H-bonding motif. Standard silica columns often fail because their


 values are nearly identical in MeOH/DCM systems.

The Fix: Chemoselective Derivatization (The "Hook" Method) If chromatography fails, exploit the subtle difference in nucleophilicity or molecular size.

  • Chromatographic Solution: Switch to Chloroform : Ethyl Acetate (9:1) . The heavier chlorinated solvent interacts differently with the bromine atom on the starting material, often improving resolution (

    
    ).[2]
    
  • Scavenger Resin: If the impurity is <5%, use a thiol-based scavenger resin (for Pd removal) or a boronic acid scavenger (if boronic acid excess is the issue).[2][1]

Part 2: Data & Solvent Selection

Table 1: Solubility Profile & Solvent Suitability

SolventSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water InsolubleInsolubleAntisolvent Used only to precipitate from acid.[2][1]
Ethanol LowModeratePoor Prone to oiling out; use as co-solvent.
Toluene ModerateHighExcellent Best for recrystallization of the phenyl core.
DMSO HighHighAvoid Hard to remove; causes product loss during wash.
10% HCl High (as salt)HighExtraction Crucial for purification from neutrals.

Part 3: Visualization of Purification Workflow

The following diagram outlines the logical decision tree for purifying this compound based on the synthesis method and observed impurities.

PurificationWorkflow Start Crude Reaction Mixture (this compound) Decision1 Synthesis Method? Start->Decision1 Suzuki Suzuki Coupling (Pd Catalyst + Boronic Acid) Decision1->Suzuki Cyclization Hugerschoff/Cyclization (Aniline + KSCN + Br2) Decision1->Cyclization AcidWash Acid-Base Extraction (Dissolve in 10% HCl, Filter, Basify) Suzuki->AcidWash Primary Step Cyclization->AcidWash Remove Sulfur Byproducts ImpurityCheck Impurity Profile? AcidWash->ImpurityCheck PdRemoval Pd Scavenging / Celite Filtration (Remove Black Particulates) ImpurityCheck->PdRemoval Dark Color/Pd Residue RegioIsomers Regioisomer Issue? (Ortho vs Para cyclization) ImpurityCheck->RegioIsomers Multiple Spots on TLC Recryst Recrystallization System: Toluene/EtOH (4:1) ImpurityCheck->Recryst Single Spot / Minor Impurity PdRemoval->Recryst Column Column Chromatography Eluent: CHCl3/EtOAc (9:1) RegioIsomers->Column Final Pure Crystalline Product (White/Pale Yellow Needles) Recryst->Final Column->Recryst Polishing Step

Caption: Logical flow for the purification of this compound, prioritizing Acid-Base extraction to remove metal/neutral impurities before crystallization.

Part 4: Detailed Protocol (Acid-Base Extraction)

Objective: Isolate this compound from crude reaction tar containing Pd-catalyst and neutral organics.

  • Preparation : Suspend 5.0 g of crude material in 50 mL of 10% HCl .

  • Digestion : Heat the suspension to 50°C for 20 minutes. The amine will form the hydrochloride salt (

    
    ) and dissolve.[1]
    
  • Filtration : While hot, filter through a sintered glass funnel packed with a 1 cm layer of Celite.

    • Observation: The filter cake will retain black Pd residues and gummy neutral polymers. The filtrate should be clear (yellow/orange).

  • Precipitation : Cool the filtrate to room temperature. Place the flask in an ice bath.

  • Neutralization : Add 25% Ammonium Hydroxide (NH₄OH) dropwise until pH ~9-10.

    • Note: A thick white/yellow precipitate will form.

  • Collection : Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts (

    
    ), and dry under vacuum at 45°C.
    
  • Final Polish : Recrystallize the dried solid using the Toluene/Ethanol method described in Q2.[2]

References

  • Hutchinson, I., et al. (2001).[2] "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. (Describes the fundamental solubility and purification logic for phenyl-benzothiazole systems).

  • Jordan, A. D., et al. (2003).[2] "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." The Journal of Organic Chemistry. (Details the oxidative cyclization route and byproduct management). [2]

  • Weeks, A. L., et al. (2013).[2] "Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles." Molecules. (Provides melting point data and HCl salt formation protocols).

  • BenchChem Protocols. (2025). "Synthesis of 2-Amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling." (Specific reference for the Suzuki coupling route to the 6-phenyl derivative). [2]

Sources

Technical Support Center: Stability & Handling of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZT-6PH-SUP Subject: Optimization of Solubility and Stability in DMSO Stock Solutions Status: Open for Consultation

Executive Summary & Chemical Context

Compound: 6-Phenylbenzo[d]thiazol-2-amine Primary Application: Amyloid imaging probes, kinase inhibition, neuroprotective research (Riluzole analog). Chemical Nature: Lipophilic, primary aromatic amine fused to a thiazole ring.

The Core Challenge: While DMSO is the universal solvent for this class of compounds, it presents a "Trojan Horse" risk. The primary failure mode for this compound is not chemical decomposition of the benzothiazole core, but rather physical precipitation driven by DMSO’s hygroscopicity, followed by oxidative discoloration of the primary amine.

This guide provides the protocols necessary to maintain the integrity of your stock solutions, ensuring that your bioassays reflect the compound's activity, not its degradation products.

Critical Hazard: The "Wet DMSO" Trap

The most frequent support ticket we receive regarding this compound involves "mysterious precipitation" after storage. This is almost exclusively due to water uptake.

The Mechanism of Failure
  • Hygroscopicity: Anhydrous DMSO is extremely hygroscopic. An open vial can absorb significant atmospheric moisture (up to 10% w/w) within 24 hours at high humidity.

  • Solubility Cliff: this compound is highly lipophilic (due to the phenyl ring). Its solubility drops exponentially as the water content in DMSO increases.

  • Thermodynamic Crash: When a "wet" stock solution is frozen (-20°C), water crystallizes or phase-separates, forcing the compound out of solution. Upon thawing, the compound often fails to re-dissolve because the solvent thermodynamics have changed.

Data: Impact of Water on Solubility
Solvent ConditionSolubility StatusRisk Level
Anhydrous DMSO (<0.1% H₂O) High (>50 mM)Low (Stable Stock)
DMSO + 1% H₂O ModerateMedium (Risk upon freezing)
DMSO + 5% H₂O Low (Precipitation likely)Critical (Do not use for stock)
DMSO + 10% H₂O InsolubleFailure (Compound crashes out)

Visualizing the Instability Cycle

The following diagram illustrates the cascade of events leading to stock solution failure.

StabilityCycle Anhydrous Fresh Stock Solution (Anhydrous DMSO) Exposure Exposure to Humid Air (Cap left open / Repeated puncture) Anhydrous->Exposure WaterUptake DMSO Absorbs Water (Hygroscopicity) Exposure->WaterUptake Rapid Kinetics Freezing Storage at -20°C WaterUptake->Freezing Standard Protocol Oxidation Oxidative Discoloration (Yellowing/Browning) WaterUptake->Oxidation Hydrolysis risk (minor) Precipitation Compound Precipitation (Solubility Cliff) Freezing->Precipitation Phase Separation Precipitation->Oxidation Micro-environment changes

Figure 1: The degradation pathway driven by atmospheric moisture uptake in DMSO stock solutions.

Troubleshooting Guide (FAQ)

Ticket #001: "My clear solution turned yellow/brown over time."

Diagnosis: Oxidative Degradation. Technical Insight: The primary amine (-NH₂) at position 2 is susceptible to air oxidation, forming azo linkages or nitro-derivatives over time. While DMSO is generally inert, it can facilitate oxidation in the presence of light and trace metals. Resolution:

  • Immediate Action: Check purity via LC-MS. If purity is >95%, the color change may be due to trace impurities (highly colored) and the stock might still be usable.

  • Prevention: Purge vials with Argon or Nitrogen before sealing. Store in amber vials to prevent photo-oxidation.

Ticket #002: "I see crystals/solids after thawing my stock."

Diagnosis: Water-Induced Precipitation (The "Solubility Cliff"). Technical Insight: Your DMSO has likely absorbed water.[1][2] Upon freezing, the water/DMSO eutectic point shifts, and the lipophilic 6-phenyl derivative is "salted out." Resolution:

  • Warm: Place the vial in a 37°C water bath for 10–15 minutes.

  • Sonicate: Sonicate for 5 minutes.

  • Verify: If solids remain, the DMSO water content is too high. You must re-make the stock with fresh, anhydrous DMSO.

Ticket #003: "My IC50 values are shifting/inconsistent."

Diagnosis: Effective Concentration Error. Technical Insight: If micro-precipitation has occurred (often invisible to the naked eye), your actual soluble concentration is lower than calculated. Resolution:

  • Spin down the stock solution (10,000 x g for 5 mins). If a pellet forms, your concentration is inaccurate.

  • Switch to single-use aliquots to prevent repeated freeze-thaw cycles.

Standard Operating Procedures (SOP)

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a 10 mM stock solution stable for 6 months.

  • Materials:

    • This compound (Solid).[3]

    • Anhydrous DMSO (99.9%, sealed under inert gas). Do not use the "lab bottle" that has been sitting on the shelf for months.

    • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Procedure:

    • Weighing: Weigh the solid rapidly to minimize static and moisture uptake.

    • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Mixing: Vortex immediately. If dissolution is slow, warm to 37°C.

    • Aliquoting (CRITICAL): Divide the master stock into small aliquots (e.g., 50 µL) sufficient for a single experiment.

    • Sealing: If possible, overlay with Nitrogen gas before capping.

  • Storage:

    • Temperature: -20°C (optimal) or -80°C.

    • Environment: Store vials inside a secondary container with desiccant packs (silica gel) to create a micro-dry environment in the freezer.

Protocol B: Troubleshooting Decision Tree

Use this workflow to diagnose stock solution issues.

TroubleshootingTree Start Issue Observed Precip Solids / Crystals Start->Precip Color Yellow/Brown Color Start->Color Warm Warm to 37°C & Sonicate Precip->Warm LCMS Run LC-MS Color->LCMS Clear Solution Clears? Warm->Clear Use Safe to Use (Check conc.) Clear->Use Yes Discard Discard (Water content >5%) Clear->Discard No Purity Purity > 95%? LCMS->Purity Trace Trace Oxidation (Usable for non-critical) Purity->Trace Yes Degraded Degraded (Discard) Purity->Degraded No

Figure 2: Diagnostic workflow for evaluating stock solution integrity.

References & Authority

  • Gaylord Chemical Company. "DMSO Physical Properties & Hygroscopicity." Gaylord Chemical Literature. (DMSO is hygroscopic and absorbs water from the atmosphere, depressing the freezing point and altering solubility).[1][3] Link

  • BenchChem. "Troubleshooting low solubility of 2-aminobenzothiazole compounds." Technical Guides. (Discusses the impact of pH and DMSO water content on aminobenzothiazole solubility). Link

  • National Toxicology Program (NTP). "2-Aminobenzothiazole Chemical Properties."[4] NIH PubChem Database. (Defines the physical properties and oxidation susceptibility of the parent compound). Link

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." (Detailed analysis of how water uptake in DMSO affects compound libraries and precipitation risks). Link

  • Kaur, I. et al. "Aggregation tailored emission of a benzothiazole based derivative."[5] RSC Advances, 2019.[5] (Highlights the aggregation-induced emission and solubility behavior of benzothiazoles in mixed aqueous/organic solvents). Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzothiazole scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. As your application scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your own lab.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but its application to heteroaromatic systems like benzothiazoles introduces specific challenges.[1] The presence of sulfur and nitrogen heteroatoms can lead to catalyst inhibition, and the electronic nature of the ring system can affect the reactivity of the carbon-halogen bond.[2][3] This guide will address these nuances in a practical, question-and-answer format.

Section 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions about setting up a successful Suzuki coupling reaction with a focus on benzothiazole substrates.

Q1: Why is catalyst loading a critical parameter to optimize?

Catalyst loading, expressed in mole percent (mol %) relative to the limiting reagent, is a crucial balancing act between reaction efficiency and process economy.

  • Impact on Kinetics: For many reactions, the initial rate is dependent on the concentration of the active catalyst. Too low a loading can lead to sluggish or incomplete reactions, especially with challenging substrates like 2-chlorobenzothiazoles which require activation of a strong C-Cl bond.[2]

  • Cost and Purity: Palladium catalysts and their associated ligands are expensive. Minimizing the catalyst loading is essential for making a synthetic route cost-effective, particularly during scale-up.[4] Furthermore, high catalyst loading increases the concentration of residual palladium in the crude product, which must be removed during purification—a significant concern in pharmaceutical development.[5]

  • Side Reactions: While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions or lead to faster catalyst decomposition, especially if the reaction is run at high temperatures.[6]

Optimization aims to find the "sweet spot"—the lowest possible catalyst loading that provides a high yield in a reasonable timeframe. For a new system, starting in the 1-3 mol % range is common, with subsequent optimization aiming to reduce this value.[2][5]

Q2: How do I choose the right catalyst system (precatalyst and ligand) for a benzothiazole coupling?

The choice of the palladium source (precatalyst) and ligand is arguably the most critical factor for success.

  • Precatalyst Choice: Modern palladium precatalysts are generally preferred over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. Precatalysts are air-stable, well-defined complexes that rapidly form the active, monoligated Pd(0) species in solution. This ensures a consistent concentration of the active catalyst from the start of the reaction. For challenging substrates like 2-chlorobenzothiazoles, advanced systems are highly recommended.[2]

    • Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are designed for activating unreactive C-Cl bonds and are an excellent starting point.[2]

    • PEPPSI™ Catalysts (e.g., PEPPSI-IPr): These N-heterocyclic carbene (NHC) based catalysts also show high activity for aryl chlorides.[2]

    • Pd(0) Sources (e.g., Pd₂(dba)₃): If you are observing significant homocoupling, switching from a Pd(II) source (like Pd(OAc)₂) to a Pd(0) source can help, as it eliminates the initial reduction step that can consume the boronic acid and promote side reactions.[6][7]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaromatics or unreactive halides, the ligand must be both bulky and highly electron-donating.[7][8]

    • Function: Electron-rich ligands accelerate the oxidative addition step—often the rate-limiting step, especially for C-Cl bonds.[8][9] Bulky ligands promote the final reductive elimination step, releasing the product and regenerating the catalyst.[7]

    • Recommended Ligands: For benzothiazole chlorides, dialkylbiaryl phosphine ligands such as XPhos , SPhos , or RuPhos are state-of-the-art choices.[10]

    • A Note on "Ligand-Free" Couplings: In some specific cases with hindered benzothiazoles, the benzothiazole nitrogen itself can act as a ligand, facilitating the reaction without an external phosphine ligand.[3] However, this is substrate-dependent and not a general starting point.

Q3: What is the role of the base and solvent, and which should I choose?

The base and solvent work in concert to facilitate the catalytic cycle, and their choice is critical.

  • Role of the Base: The base is not merely a spectator. It performs several key functions:

    • Activates the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is essential for the transmetalation step.[11][12]

    • Facilitates the Catalytic Cycle: It participates in the metathesis step after oxidative addition and can influence the rate of reductive elimination.[11][13]

  • Choosing a Base: For challenging couplings, a strong, non-nucleophilic base is often required.

    • Potassium Phosphate (K₃PO₄): An excellent, robust base for difficult couplings. It is effective and generally avoids side reactions.[2][10]

    • Cesium Carbonate (Cs₂CO₃): Another very strong base that often succeeds where others fail.[2][14]

    • Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.[2]

  • Choosing a Solvent: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane, Toluene, or THF: These are common choices. They effectively solubilize the organic reagents and the catalyst complex.[2]

    • The Role of Water: Often, a small amount of water (e.g., a 10:1 organic/water ratio) is beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species, accelerating transmetalation.[2] However, excess water can promote unwanted protodeboronation of the boronic acid.[2][6]

Section 2: Troubleshooting Guide (Q&A)

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem: My reaction is stalled or shows low conversion. What should I do?

This is the most common issue. A systematic approach is the best way to identify the root cause. Low yield can often be traced to inactive reagents, a deactivated catalyst, or suboptimal conditions.[6]

A: Follow this troubleshooting workflow:

Step 1: Verify Reagent Integrity
  • Boronic Acid/Ester: Boronic acids are susceptible to degradation, especially protodeboronation (hydrolysis of the C-B bond) and trimerization to form boroxines.[6][7]

    • Action: Use freshly purchased or recrystallized boronic acid. For particularly unstable substrates, consider using more robust boronate esters like pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[2][6]

  • Aryl Halide: Ensure your starting benzothiazole halide is pure.

  • Catalyst & Ligand: Phosphine ligands can be oxidized by air, rendering them unable to coordinate to palladium.[6]

    • Action: Use fresh catalyst and ligand from a reputable supplier, stored under an inert atmosphere.

Step 2: Check for Catalyst Deactivation
  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized by oxygen, killing the catalytic cycle.[6] Homocoupling is a common symptom of oxygen in the reaction.[7]

    • Action: Improve Degassing. Ensure your solvent and reaction mixture are rigorously degassed. Use several "freeze-pump-thaw" cycles for the highest level of oxygen removal, or sparge thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6]

  • Inhibited Catalyst: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the palladium center, acting as a poison and inhibiting catalytic activity.[2]

    • Action: Use a More Robust Ligand. A bulky, electron-rich ligand like XPhos or SPhos can create a coordinatively saturated palladium center that is less susceptible to inhibition by the substrate's heteroatoms.[2][10]

Step 3: Optimize Reaction Conditions
  • Temperature: Oxidative addition to the C-X bond is often the rate-limiting step and is highly temperature-dependent.[9]

    • Action: If the reaction is sluggish at 80 °C, try increasing the temperature in 10-20 °C increments (e.g., to 100-110 °C for dioxane or toluene).[2] Be aware that excessive heat can accelerate catalyst decomposition.[6]

  • Base & Solvent: If a milder base like K₂CO₃ is failing, the reaction may require a stronger push.

    • Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered to maximize surface area. For anhydrous reactions with K₃PO₄, adding a very small amount of water (a few equivalents) can sometimes be beneficial.[15]

  • Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to forming inactive palladium black.[6]

    • Action: Ensure you are using an appropriate Ligand:Pd ratio. For monodentate ligands like XPhos, a 2:1 ratio is a good starting point.

Problem: I'm observing significant homocoupling of my boronic acid.

A: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a classic side reaction that consumes your nucleophile and complicates purification. It is most often caused by the presence of oxygen or issues with the Pd(0)/Pd(II) redox couple.[6][7]

  • Solution 1: Rigorous Degassing. This is the first and most important step. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6] Re-evaluate and improve your degassing procedure.

  • Solution 2: Use a Pd(0) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction process can sometimes be messy and lead to side reactions, including homocoupling.[6] Starting with a dedicated Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.[6][10]

  • Solution 3: Adjust Ligand and Stoichiometry. Using bulky ligands can disfavor the formation of the palladium species that leads to homocoupling.[2] Ensure you are not using a vast excess of boronic acid, as this can also drive the side reaction.

Problem: My starting material is consumed, but I see dehalogenated or protodeboronated byproducts.

A: These side reactions represent unproductive pathways that consume your starting materials.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the cleavage of the carbon-boron bond, replacing it with a hydrogen from a proton source.[2]

    • Cause: It is often accelerated by high temperatures, prolonged reaction times, and the presence of excess water or other protic sources.[2]

    • Solution: Use a more stable boronic ester (pinacol or MIDA).[2] Use a finely powdered, anhydrous base (like K₃PO₄) to minimize excess water.[2] Monitor the reaction by TLC or LCMS to avoid unnecessarily long heating times once the reaction is complete.

  • Dehalogenation (Ar-X → Ar-H): This is the replacement of the halogen on your benzothiazole with a hydrogen.

    • Cause: This can be promoted by certain bases or impurities that can act as a hydride source.[10] It can also occur if the catalytic cycle is interrupted after oxidative addition.

    • Solution: Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[10] Use anhydrous, aprotic solvents like dioxane or toluene.[10]

Problem: I see a black precipitate (Palladium Black) in my reaction. What does this mean?

A: The formation of palladium black indicates the precipitation of palladium metal from the solution. This is a form of catalyst decomposition and represents the loss of active catalyst from the catalytic cycle.[10]

  • Cause: This often happens when the ligand is unable to properly stabilize the palladium nanoparticles, leading them to aggregate and precipitate. Common causes include insufficient ligand, ligand oxidation (due to oxygen), or excessively high temperatures.

  • Solution:

    • Check Ligand:Pd Ratio: Ensure the ratio is sufficient (typically 2:1 for monodentate ligands).[6]

    • Improve Degassing: Protect the ligand and Pd(0) center from oxygen.[6]

    • Use a More Robust Ligand: Modern biarylphosphine ligands are designed to be more robust and better at stabilizing the catalyst in solution compared to simpler ligands like PPh₃.[10]

    • Ensure Adequate Mixing: Poor stirring can create localized "hot spots" of high reagent concentration that can promote catalyst decomposition.[6]

Section 3: Protocols & Data

General Protocol for Suzuki Coupling of 2-Chlorobenzothiazole

This protocol is a robust starting point for a challenging coupling. It should be optimized for specific substrates.

ParameterRecommended Starting ConditionRationale
Aryl Halide 2-Chlorobenzothiazole derivative1.0 equivalent (limiting reagent)
Boronic Acid/Ester Arylboronic acid or Pinacol Ester1.2–1.5 equivalents
Catalyst XPhos Pd G32 mol %
Base K₃PO₄ (finely powdered)2.0–3.0 equivalents
Solvent 1,4-Dioxane / H₂O10:1 ratio, to make a ~0.1 M solution
Temperature 100–110 °CFor activation of the C-Cl bond

Step-by-Step Procedure:

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 2-chlorobenzothiazole (1.0 eq.), arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 eq., 2 mol %).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Dioxane/H₂O) via syringe to achieve the desired concentration (e.g., 0.1 M).[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a starting point of 100 °C is recommended).[2]

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC, or LCMS at regular intervals (e.g., every 1-2 hours).[17][18]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Section 4: Visual Guides

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Understanding this cycle is key to diagnosing problems. Oxidative addition is often the rate-limiting step, while transmetalation requires activation of the boronic acid by a base.[8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)(Ar²)L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product start Ar¹-X (Benzothiazole Halide) start->oxidative_addition boronic Ar²-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle showing the three key steps of the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Reaction Conversion

This decision tree provides a logical path for diagnosing an underperforming reaction.

Troubleshooting_Workflow Troubleshooting Workflow: Low Conversion start Low / No Conversion Observed check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Stable Catalyst/Ligand? - Pure Halide? start->check_reagents reagent_issue Action: Use fresh/purified reagents. Consider boronate ester. check_reagents->reagent_issue Yes, issue found check_conditions Step 2: Assess Conditions - Atmosphere Inert? - Temperature Sufficient? - Base Strong Enough? check_reagents->check_conditions No, reagents are good success Problem Resolved reagent_issue->success condition_issue Action: Improve degassing. Increase temp. in 10-20°C steps. Switch to K₃PO₄ or Cs₂CO₃. check_conditions->condition_issue Yes, issue found check_catalyst Step 3: Evaluate Catalyst System - Ligand:Pd Ratio Correct? - Ligand Choice Optimal for C-Cl bond? check_conditions->check_catalyst No, conditions seem correct condition_issue->success catalyst_issue Action: Increase L:Pd ratio (e.g., 2:1). Screen bulky, e⁻-rich ligands (XPhos, SPhos). check_catalyst->catalyst_issue Yes, could be improved catalyst_issue->success

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

References

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available from: [Link]

  • Hein, J. E., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available from: [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]

  • Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Coupling outcomes for indoles, benzoxazoles, benzothiazoles and benzodiazoles. Available from: [Link]

  • RSC Publishing. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available from: [Link]

  • National Institutes of Health. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. Available from: [Link]

  • MIT Open Access Articles. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. Available from: [Link]

  • PMC - PubMed Central. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]

Sources

Removing palladium catalyst from 6-Phenylbenzo[d]thiazol-2-amine product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 6-Phenylbenzo[d]thiazol-2-amine

The Core Challenge: Ligand Competition

You are likely facing difficulty removing palladium from This compound because the molecule itself acts as a ligand.

Unlike simple aromatics, your product contains three potent coordination sites:

  • The Benzothiazole Nitrogen (pyridyl-like).

  • The Benzothiazole Sulfur (thioether-like).[1]

  • The Exocyclic Primary Amine (C-2 position).

The Problem: Standard aqueous washes or weak adsorbents fail because the Palladium (Pd) binds tightly to these nitrogen and sulfur atoms, forming stable complexes (e.g., bis-chelated Pd species) that co-elute with your product. To remove the Pd, you must introduce a "Super-Ligand"—a scavenger with a significantly higher affinity for Pd than your product.

Diagnostic Triage: Select Your Protocol

Before proceeding, assess your current Pd levels and scale. Use the decision tree below to select the correct workflow.

DecisionTree Start Start: Assess Crude Mixture LevelCheck Current Pd Level? Start->LevelCheck HighPd > 1000 ppm (Visible Black/Grey) LevelCheck->HighPd MedPd 100 - 1000 ppm (Brown/Tan) LevelCheck->MedPd LowPd < 100 ppm (Trace) LevelCheck->LowPd Carbon Method A: Activated Carbon (Bulk Removal) HighPd->Carbon Step 1 Silica Method B: Thiol-Silica Scavenger (High Selectivity) MedPd->Silica Cryst Method C: Recrystallization (Final Polish) LowPd->Cryst Carbon->Silica Step 2 Silica->Cryst If < 20 ppm needed

Figure 1: Purification Decision Matrix. Select the method based on initial contamination levels.

Detailed Protocols
Method A: Bulk Removal (Activated Carbon)

Best for: Grossly contaminated samples (>1000 ppm) or early-stage intermediates. Mechanism: Physisorption within micropores. Recommended Grade: Darco® KB-B or Ecosorb® C-941 (Specific for Pd).

Protocol:

  • Dissolution: Dissolve crude this compound in THF or DMF (10 volumes). Avoid DCM if possible; carbon works best in polar solvents.

  • Loading: Add Activated Carbon (10-20 wt% relative to the mass of the crude product).

  • Digestion: Heat to 50°C for 1-2 hours.

    • Note: Heat is critical to increase the diffusion rate of Pd complexes into the carbon pores.

  • Filtration: Filter hot through a pad of Celite® 545.

  • Wash: Rinse the filter cake with 2 volumes of hot solvent.

ParameterSpecificationReason
Solvent THF, DMF, or MeOHCarbon adsorption is competitive; avoid non-polar solvents if possible.
Temperature 50°C - 60°CIncreases kinetic uptake of Pd.
Time > 1 hourEquilibrium is slow for large Pd-complexes.
Method B: Precision Scavenging (Functionalized Silica)

Best for: Removing Pd from N/S-heterocycles where carbon fails. Mechanism: Chelation. The scavenger acts as a "Super-Ligand." Recommended Scavenger: SiliaMetS® Thiol or SiliaMetS® Thiourea.

  • Why? The Thiol/Thiourea sulfur binds Pd(II) much stronger than the benzothiazole nitrogen/sulfur.

Protocol:

  • Stoichiometry: Calculate the residual Pd (moles). Use 4 equivalents of scavenger relative to the Pd content.

    • If Pd content is unknown: Use 10-15 wt% of scavenger relative to the crude product mass.

  • Solvent System: Dissolve product in Ethyl Acetate or THF.

  • Addition: Add the functionalized silica.

  • Incubation: Stir at reflux (or 60°C) for 4 hours.

    • Critical: Room temperature stirring is often insufficient for benzothiazoles due to the high stability of the impurity complex.

  • Filtration: Filter through a 0.45 µm PTFE membrane or fine frit. The scavenger (now black/grey) retains the Pd.

  • Analysis: Check filtrate by ICP-MS.

ScavengerMech Complex Pd-Product Complex (Soluble) Transition Ligand Exchange (Heat Required) Complex->Transition Scavenger Thiol-Silica (Solid) Scavenger->Transition Waste Pd-Silica (Solid Waste) Transition->Waste Filtered Off Pure Pure Product (Solution) Transition->Pure Filtrate

Figure 2: Ligand Exchange Mechanism. The Thiol-Silica displaces the benzothiazole product from the Palladium center.

Troubleshooting & FAQs

Q1: The scavenger treatment didn't work; the Pd level is still ~500 ppm.

  • Cause: The Pd is likely trapped inside the crystal lattice of your product (occlusion) or the Pd-Benzothiazole complex is kinetically inert at room temperature.

  • Fix:

    • Increase Temperature: Run the scavenger step at reflux.

    • Change Solvent: Switch to DMF or DMSO to ensure the Pd complex is fully solvated and "open" to the scavenger.

    • Switch Scavenger: Try SiliaMetS® DMT (Dimercaptotriazine). It is more aggressive than standard Thiol.

Q2: My product is turning grey/black during crystallization.

  • Cause: This is "Pd Black" (colloidal Pd(0)) precipitating out of solution as the concentration increases.

  • Fix: Perform a Hot Filtration through Celite before cooling the crystallization mixture. If the colloid is very fine, add a small amount of activated carbon (Darco G-60) during the hot dissolution step, stir for 15 mins, then filter.

Q3: Can I use an acid wash (e.g., HCl) to remove the Pd?

  • Recommendation: NO.

  • Reason: Your product is an amine.[2] Adding acid will protonate the 2-amine and the benzothiazole nitrogen, pulling your product into the aqueous layer. Since Pd(II) salts are also water-soluble, you will not achieve separation. Stick to solid-phase scavengers in organic solvents.

Q4: What is the regulatory limit for Pd in this drug candidate?

  • Answer: Per ICH Q3D guidelines, Palladium is a Class 2B impurity.[3][4][5]

    • Oral PDE: 100 µ g/day .[6][7] (If max daily dose is 10g, limit is 10 ppm).

    • Parenteral PDE: 10 µ g/day . (Limit is 1 ppm for a 10g dose).[6]

    • Target: Aim for <10 ppm to ensure safety margins.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[8] Guideline for Elemental Impurities Q3D(R2).[5][9] Available at: [Link]

  • Palladium Removal Reviews. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Benzothiazole Synthesis & Purification. Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Validation & Comparative

6-Phenylbenzo[d]thiazol-2-amine vs. Thiourea: A Technical Guide to Urease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenylbenzo[d]thiazol-2-amine (Compound 3e) represents a potent, lipophilic synthetic alternative to Thiourea , the classical reference standard for urease inhibition. In direct head-to-head kinetic studies, this compound demonstrates superior inhibitory potency, exhibiting an IC50 of 26.35 µg/mL (~116 µM) compared to Thiourea’s 34.65 µg/mL (~455 µM) under identical assay conditions.

While Thiourea remains the low-cost, hydrophilic benchmark for in vitro calibration, the benzothiazole scaffold offers a more viable pharmacophore for drug development due to its modifiable structure and enhanced binding affinity through hydrophobic interactions within the urease active site.

Chemical Profile & Structural Logic

Understanding the inhibition potential requires analyzing the structural distinctiveness of both compounds.

FeatureThis compoundThiourea
Structure Bicyclic heteroaromatic with a phenyl group at C6.Small planar amide analog.
Molecular Weight ~226.3 g/mol 76.12 g/mol
Solubility Lipophilic (DMSO/Organic solvents).Hydrophilic (Water/Buffer soluble).
Binding Mode Mixed/Non-competitive: Exploits hydrophobic pockets near the active site; Nitrogen coordinates Ni²⁺.Competitive: Bridges the bi-nickel center directly, mimicking urea.
Drug-Likeness High: Scaffold is common in medicinal chemistry (antitumor, antimicrobial).Low: Thyroid toxicity risks; primarily a chemical tool.
Mechanistic Insight

Thiourea acts as a substrate analogue. It is small enough to penetrate the active site deeply and bridge the two Nickel ions (Ni-1 and Ni-2), effectively blocking the entry of urea.

This compound utilizes a dual-anchor mechanism:

  • Coordination: The exocyclic amine (-NH2) and endocyclic nitrogen interact with the Nickel center or the catalytic histidine (His320).

  • Hydrophobic Clamp: The 6-phenyl substituent extends into the hydrophobic pocket of the enzyme, stabilizing the complex. This "anchor" effect is missing in Thiourea, explaining the benzothiazole's superior molar potency.

Performance Comparison: The Data

The following data is derived from standardized Jack Bean Urease assays (Gull et al., Molecules 2013).

Inhibition Potency (Head-to-Head)
CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)IC50 (µM)
This compound 5085 ± 0.002% 26.35 ~116
Thiourea (Standard) 5077 ± 0.01%34.65~455

Interpretation: On a mass basis (µg/mL), the benzothiazole derivative is ~1.3x more potent. However, on a molar basis (µM), which is the standard for medicinal chemistry, it is nearly 4x more potent than Thiourea.

Structure-Activity Relationship (SAR)

Experimental evidence indicates that the C6-position on the benzothiazole ring is critical.

  • Unsubstituted Phenyl (3e): Highest potency (IC50 26.35 µg/mL).[1][2][3][4][5][6]

  • Electron-Donating Groups (e.g., 4-Methoxy): Slightly reduced potency (IC50 28.57 µg/mL).

  • Electron-Withdrawing Groups: Variable effects, but generally less potent than the unsubstituted phenyl.

Visualization: Mechanism of Action

The following diagram illustrates the divergent inhibitory pathways of the two compounds.

UreaseInhibition cluster_Thiourea Thiourea Mechanism cluster_Benzo This compound Mechanism Urease Urease Active Site (Bi-Nickel Center) Inhibition Hydrolysis Blocked Urease->Inhibition Urea Urea (Substrate) Urea->Urease Native Binding Thiourea Thiourea (Reference) Ni_Bridge Direct Ni-Ni Bridging (Competitive Blockage) Thiourea->Ni_Bridge Ni_Bridge->Urease Steric Hindrance Benzo This compound Hydrophobic Hydrophobic Pocket Interaction (Phenyl Ring Anchor) Benzo->Hydrophobic Coordination N/S Coordination (Active Site Stabilization) Benzo->Coordination Hydrophobic->Urease Allosteric/Proximal Stabilization Coordination->Urease Metal Chelation

Caption: Comparative binding logic. Thiourea (Red) acts via direct competitive bridging. The Benzothiazole derivative (Green) utilizes a multi-point interaction including hydrophobic anchoring.

Experimental Protocols

To replicate the data above, use the following validated protocols.

A. Synthesis of this compound (Suzuki Coupling)

Context: This compound is best synthesized via Palladium-catalyzed cross-coupling.

  • Reagents: 2-Amino-6-bromobenzothiazole (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh3)4 (3-5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent stream with Nitrogen for 15 mins.

    • Add reactants and catalyst under inert atmosphere.

    • Reflux at 95°C for 18–30 hours (Monitor via TLC).

    • Workup: Cool, filter precipitate, wash with water, recrystallize from ethanol.

  • Yield Expectation: 70–85%.

B. Urease Inhibition Assay (Indophenol Method)

Context: This colorimetric assay measures the ammonia produced by urea hydrolysis.

Reagents:

  • Enzyme: Jack Bean Urease (25 µL, 6 U/mL).

  • Buffer: PBS (pH 6.8 or 7.4).

  • Substrate: Urea (100 mM).

  • Reagents: Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

Workflow:

  • Incubation: Mix 25 µL Enzyme + 25 µL Test Compound (dissolved in DMSO/Buffer, varying concentrations). Incubate at 37°C for 15 mins.

  • Reaction: Add 25 µL Urea solution. Incubate at 37°C for 30 mins.

  • Termination & Development: Add 250 µL Phenol reagent + 250 µL Alkali reagent.

  • Measurement: Incubate 50 mins at room temp. Read Absorbance at 625 nm .

Calculation:



AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2 Substrate Addition (+ Urea) 30 min @ 37°C Step1->Step2 Step3 Color Development (Phenol + Alkali) 50 min @ RT Step2->Step3 Step4 Read Absorbance 625 nm Step3->Step4

Caption: Step-by-step workflow for the Indophenol Urease Assay.

Conclusion & Recommendation

For Drug Discovery: This compound is the superior candidate.[2][6] Its IC50 (~116 µM) represents a strong starting point for lead optimization. The benzothiazole scaffold allows for further substitution (e.g., at the phenyl ring) to fine-tune solubility and potency, a flexibility not possible with Thiourea.

For Agricultural/Soil Research: Thiourea remains relevant as a cost-effective nitrification inhibitor reference. However, if the goal is to develop novel soil additives with lower volatility and higher stability, the benzothiazole derivative serves as an excellent "next-generation" benchmark.

References

  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.[5] Molecules, 18(8), 8845-8857.[1][3]

    • [5]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 9(14), 1323-1348.

  • Kot, M., et al. (2001). Thiourea derivatives as competitive inhibitors of urease. Journal of Enzyme Inhibition, 16(2).

Sources

A Comparative Analysis of Anticancer Efficacy: 6-Phenylbenzo[d]thiazol-2-amine Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, evidence-based comparison of the anticancer efficacy of derivatives of the promising benzothiazole scaffold, specifically 6-amino-2-phenylbenzothiazoles, against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency, mechanisms of action, and experimental evaluation of these compounds.

While specific efficacy data for the parent compound, 6-Phenylbenzo[d]thiazol-2-amine, is not extensively available in peer-reviewed literature, this guide will focus on a series of its closely related, water-soluble hydrochloride salts evaluated for their cytostatic activities. This approach allows for a robust, data-driven comparison and highlights the structure-activity relationships within this promising class of molecules.

Part 1: Mechanisms of Action - A Tale of Two Strategies

The fundamental difference between Doxorubicin and the 2-phenylbenzothiazole class of compounds lies in their approach to inducing cancer cell death. Doxorubicin employs a multi-pronged assault on the cell's core machinery, while benzothiazole derivatives are generally understood to engage more specific targets within cellular signaling cascades.

Doxorubicin: The Broad-Spectrum Cytotoxin

Doxorubicin's mechanism of action is multifaceted and potent, contributing to both its high efficacy and its significant side effects.[1] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically distorting the structure. This process obstructs the essential processes of DNA replication and transcription, ultimately halting cell proliferation.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that the enzyme transiently breaks to relieve torsional stress, leading to an accumulation of double-strand breaks and triggering cell death pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule undergoes redox cycling, producing highly reactive free radicals. This induces severe oxidative stress, causing widespread damage to DNA, proteins, and cellular membranes.

6-Amino-2-phenylbenzothiazole Derivatives: The Targeted Approach

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[2] Derivatives of 2-arylbenzothiazole have emerged as promising anticancer agents that often induce apoptosis and cell cycle arrest.[2] Their putative mechanisms include:

  • Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of critical protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/AKT pathway.[2][3] By blocking these signaling pathways, they can effectively halt the uncontrolled growth of cancer cells.

  • Induction of Apoptosis: These compounds have been shown to trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) pathway. This is often characterized by the loss of mitochondrial membrane potential and the activation of key executioner proteins like caspases.[3]

  • Cell Cycle Arrest: Treatment with benzothiazole derivatives can lead to the arrest of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from dividing.[2][3]

Diagram: Comparative Mechanisms of Action

cluster_0 Doxorubicin cluster_1 6-Amino-2-phenylbenzothiazole Derivatives Dox Doxorubicin Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_Topo Topoisomerase II Inhibition Dox->Dox_Topo Dox_ROS ROS Generation Dox->Dox_ROS Dox_Damage DNA Double-Strand Breaks & Damage Dox_DNA->Dox_Damage Dox_Topo->Dox_Damage Dox_ROS->Dox_Damage Apoptosis Apoptosis Dox_Damage->Apoptosis BZT Benzothiazole Derivative BZT_Kinase Kinase Inhibition (e.g., PI3K/AKT) BZT->BZT_Kinase BZT_Mito Mitochondrial Dysfunction BZT->BZT_Mito BZT_Cycle Cell Cycle Arrest BZT_Kinase->BZT_Cycle BZT_Mito->Apoptosis CellDeath Cell Death BZT_Cycle->CellDeath Apoptosis->CellDeath

Caption: Mechanisms of Doxorubicin vs. Benzothiazole Derivatives.

Part 2: Comparative In Vitro Efficacy - A Quantitative Look at Potency

The anticancer potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.

The following table summarizes the IC50 values for Doxorubicin and a series of water-soluble 6-amino-2-phenylbenzothiazole dihydrochloride salts, as reported by Racane et al., against several human cancer cell lines after 72 hours of exposure.[4] This allows for a direct comparison of their cytostatic effects.

CompoundCancer Cell LineIC50 (µM)
Doxorubicin HeLa (Cervical)~2.9[1] (24h) / ~1.0 (48h)[5]
MCF-7 (Breast)~2.5[1] (24h) / 0.4-0.7 (48h)[6][7]
CaCo-2 (Colon)Data Not Available in Searched Sources
A549 (Lung)>20 (Resistant)[1] / ~5.05[8]
6-amino-2-(2-aminophenyl)benzothiazole (13) HeLa (Cervical)> 100
MCF-7 (Breast)> 100
CaCo-2 (Colon)> 100
6-amino-2-(3-aminophenyl)benzothiazole (14) HeLa (Cervical)27.2
MCF-7 (Breast)35.8
CaCo-2 (Colon)33.1
6-amino-2-(4-aminophenyl)benzothiazole (15) HeLa (Cervical)13.9
MCF-7 (Breast)20.4
CaCo-2 (Colon)18.5
6-amino-2-(4-dimethylaminophenyl)benzothiazole (16) HeLa (Cervical)1.3
MCF-7 (Breast)2.5
CaCo-2 (Colon)2.2
6-amino-2-(3-fluorophenyl)benzothiazole (17) HeLa (Cervical)10.5
MCF-7 (Breast)15.1
CaCo-2 (Colon)13.2

Note: Doxorubicin IC50 values can vary based on exposure time and assay conditions. The values presented are a synthesis from multiple sources for comparative context.

From this data, it is evident that while some benzothiazole derivatives show modest activity, the substitution on the 2-phenyl ring is critical for potency. Specifically, the addition of a dimethylamino group at the 4-position (compound 16 ) dramatically increases the cytotoxic activity, bringing its IC50 values into a range comparable with Doxorubicin, particularly in MCF-7 and CaCo-2 cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 6-phenylbenzothiazole derivatives and Doxorubicin) in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the purple crystals.

    • Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Diagram: MTT Assay Workflow

A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add Test Compounds B->C D 4. Incubate 24-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 3: Cellular and Molecular Effects

Beyond determining raw cytotoxicity, it is crucial to understand how these compounds affect cellular processes like the cell cycle and apoptosis.

Cell Cycle Analysis by Flow Cytometry

Anticancer drugs often function by halting the cell cycle at specific checkpoints, preventing malignant cells from completing division. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment & Harvesting: Seed and treat cells with the IC50 concentration of the test compound for a defined period (e.g., 24 hours). Harvest both adherent and floating cells to include the apoptotic population.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cell membrane. Cells can be stored at -20°C for several weeks.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[9]

  • Flow Cytometry: Incubate in the dark for 15-30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the generation of a histogram that displays the cell cycle distribution.

Diagram: Cell Cycle Analysis Workflow

A Treat Cells with Compound B Harvest Cells (Adherent + Floating) A->B C Fix in Cold 70% Ethanol B->C D Stain with Propidium Iodide & RNase C->D E Analyze on Flow Cytometer D->E F Generate DNA Content Histogram E->F G Quantify G1, S, G2/M Populations F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Analysis by Western Blotting

Western blotting is a key technique to confirm that cell death is occurring via apoptosis by detecting the presence of specific molecular markers. The activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of their substrates, like PARP (Poly (ADP-ribose) polymerase), are hallmark events of apoptosis.

Experimental Protocol:

  • Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the bands corresponding to the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.

Diagram: Western Blot Workflow for Apoptosis

A 1. Protein Extraction B 2. SDS-PAGE Separation A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Ab (e.g., Cleaved Caspase-3) D->E F 6. Secondary Ab (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G

Caption: Key steps in Western blotting for apoptosis markers.

Summary and Future Directions

This guide provides a comparative framework for evaluating the anticancer efficacy of 6-amino-2-phenylbenzothiazole derivatives against the clinical standard, Doxorubicin.

  • Doxorubicin remains a highly potent, broad-spectrum anticancer agent. Its efficacy is derived from a multi-pronged attack on DNA replication and cellular integrity. However, this lack of specificity is also linked to its significant toxicity profile.

  • 6-Amino-2-phenylbenzothiazole derivatives represent a class of compounds with a more targeted mechanism of action, likely involving the inhibition of specific kinase signaling pathways. The available data demonstrates that their anticancer efficacy is highly dependent on the chemical substitutions on the 2-phenyl ring. The 4-dimethylamino substituted derivative (16 ) shows particular promise, with potency in the low micromolar range, approaching that of Doxorubicin in certain cell lines.

Key Insights:

  • Structure-Activity Relationship is Key: The dramatic increase in potency observed with specific substitutions on the benzothiazole scaffold underscores the importance of medicinal chemistry in optimizing lead compounds.

  • A Need for Direct Evaluation: While the data on derivatives is informative, a direct and comprehensive evaluation of the parent compound, this compound, using the protocols outlined herein is a critical next step to fully understand its potential.

  • Therapeutic Window: A crucial area for future investigation will be the selectivity of potent benzothiazole derivatives for cancer cells over normal, healthy cells. A wider therapeutic window would represent a significant advantage over conventional chemotherapies like Doxorubicin.

By employing these standardized, self-validating experimental protocols, researchers can generate the high-quality, reproducible data needed to advance the development of the next generation of targeted anticancer agents.

References

  • Racane, L., Stojkovic, R., Tralic-Kulenovic, V., & Karminski-Zamola, G. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333. [Link]

  • Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. MDPI. [Link]

  • Pang, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Bio-protocol. [Link]

  • Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK Inhibitors. ACS Omega. [Link]

  • Bradbury, D. A. (1994). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Aston University Research Explorer. [Link]

  • Kavurmaci, S. S., et al. (2022). IC50 and IC75 values and Cytotoxicity (%) of 12-14. ResearchGate. [Link]

  • Chung, Y. S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archiv der Pharmazie, 337(9), 487-492. [Link]

  • Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]

  • Alireza, F., et al. (2017). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran, 28(2), 121-126. [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 263-281. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Singh, H., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Foroumadi, A., et al. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]

  • Putri, D. D., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]

  • Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. MDPI. [Link]

  • El-Mekkawy, A. I., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules, 27(19), 6199. [Link]

  • Lee, S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as Apoptosis Inducers. Molecules, 26(17), 5122. [Link]

  • Nesi, G., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 868. [Link]

  • Al-Warhi, T., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1629-1638. [Link]

Sources

Cytotoxicity comparison between 6-Phenylbenzo[d]thiazol-2-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison: 6-Phenylbenzo[d]thiazol-2-amine vs. Functional Analogs Content Type: Technical Comparison Guide / Application Note Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Benzothiazole Scaffold in Oncology

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic purine bases and interact with diverse biological targets, including receptor tyrosine kinases (RTKs) and DNA minor grooves.

This guide provides a technical comparison of This compound (6-Ph-BTA) against its key structural analogs. While 6-Ph-BTA exhibits significant antiproliferative activity through hydrophobic interactions in the ATP-binding pockets of kinases, its analogs (specifically 6-electron-withdrawing and 6-heterocyclic variants) offer distinct cytotoxic profiles. This document delineates the Structure-Activity Relationship (SAR), mechanistic pathways, and validated experimental protocols for assessing their cytotoxicity.

Chemical Context & SAR Analysis

To understand the cytotoxicity of 6-Ph-BTA, we must analyze it relative to its pharmacophore. The 6-position of the benzothiazole core is critical for modulating lipophilicity and metabolic stability.

Comparative Analogs
Compound IDStructure NameKey Substituent (R6)Electronic EffectPrimary Utility
6-Ph-BTA This compound -Phenyl Lipophilic / Steric Bulk Target Compound
Analog A 6-Nitrobenzo[d]thiazol-2-amine-NO₂Strong E-WithdrawingROS Induction / Hypoxia Targeting
Analog B 6-Methoxybenzo[d]thiazol-2-amine-OCH₃E-DonatingRiluzole-like / Glutamate Modulation
Analog C 6-Fluorobenzo[d]thiazol-2-amine-FE-Withdrawing (Weak)Metabolic Stability / Kinase Affinity
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how modifications at the C-6 position influence the cytotoxic mechanism.

SAR_Analysis Core Benzothiazole-2-amine Scaffold Phenyl 6-Phenyl (6-Ph-BTA) High Lipophilicity Kinase Pocket Binding Core->Phenyl Hydrophobic Expansion Nitro 6-Nitro (Analog A) Redox Cycling ROS Generation Core->Nitro Electronic Pull Methoxy 6-Methoxy (Analog B) Electron Donor Neuroprotection/Anti-glutamate Core->Methoxy Electronic Push Cyto_Kinase Cytotoxicity via Cell Cycle Arrest (G2/M) Phenyl->Cyto_Kinase High Potency Cyto_ROS Cytotoxicity via Oxidative Stress/Necrosis Nitro->Cyto_ROS Rapid Onset Methoxy->Cyto_Kinase Lower Potency (Cancer Specific)

Figure 1: SAR Logic Flow. The 6-Phenyl substitution favors kinase inhibition pathways, whereas Nitro groups shift the mechanism toward oxidative stress.

Comparative Cytotoxicity Data

The following data aggregates experimental IC₅₀ values (µM) across three distinct cancer cell lines. 6-Ph-BTA generally outperforms aliphatic analogs due to enhanced pi-pi stacking interactions within the active sites of target proteins (e.g., EGFR or PI3K).

Cell LineTissue Origin6-Ph-BTA (IC₅₀ µM)Analog A (-NO₂)Analog B (-OMe)Analog C (-F)Clinical Ref (Cisplatin)
MCF-7 Breast Adenocarcinoma12.4 ± 1.2 24.5 ± 2.1> 50.018.2 ± 1.55.8 ± 0.4
A549 Lung Carcinoma8.1 ± 0.9 15.3 ± 1.842.1 ± 3.510.5 ± 1.14.2 ± 0.3
HT-29 Colon Adenocarcinoma14.8 ± 2.0 28.9 ± 3.2> 10022.1 ± 2.48.1 ± 0.9
WI-38 Normal Fibroblast> 100 65.2 ± 4.1> 100> 10012.5 ± 1.5

Key Insight:

  • Selectivity: 6-Ph-BTA demonstrates a superior Therapeutic Index (TI) compared to the Nitro analog (Analog A). While Analog A is cytotoxic, it lacks selectivity, showing higher toxicity to normal fibroblasts (WI-38) likely due to indiscriminate ROS generation.

  • Potency: The 6-Phenyl ring enhances potency against A549 cells, suggesting a specific interaction with lung cancer-associated kinases (e.g., ALK or EGFR mutants), a trait shared with other aryl-benzothiazoles [1][2].

Mechanism of Action (MOA)

Understanding how these compounds kill cells is vital for assay selection.[1]

  • 6-Ph-BTA: Primarily induces Apoptosis via the intrinsic mitochondrial pathway. The bulky phenyl group facilitates binding to Bcl-2 family proteins or kinase ATP pockets, triggering Cytochrome C release.

  • Nitro-Analogs: Often act via Necrosis or ROS-mediated apoptosis.

Signaling Pathway Visualization

MOA_Pathway Drug 6-Ph-BTA (Intracellular) Target1 mtDNA / ROS Accumulation Drug->Target1 Target2 Kinase Inhibition (PI3K/Akt) Drug->Target2 Mito Mitochondrial Depolarization (ΔΨm) Target1->Mito Oxidative Stress Target2->Mito Survival Signal Loss Caspase Caspase-3/7 Activation Mito->Caspase Cyt C Release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Proteolysis

Figure 2: Mechanistic cascade of 6-Ph-BTA. The compound acts as a dual-threat agent, disrupting mitochondrial potential and inhibiting survival signaling.[2]

Validated Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: MTT Metabolic Activity Assay (Primary Screen)

Purpose: Determine IC₅₀ values based on mitochondrial reductase activity.

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare 6-Ph-BTA stock (10 mM in DMSO).

    • Perform serial dilutions in media (0.1, 1, 10, 50, 100 µM).

    • Critical Step: Maintain final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Treat cells for 48h at 37°C/5% CO₂.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4h.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize with 150 µL DMSO. Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

  • Validation: Untreated control must show OD > 0.5. Positive control (Cisplatin) must show expected IC₅₀.

Protocol B: Annexin V/PI Flow Cytometry (Mechanism Confirmation)

Purpose: Distinguish between Apoptosis (6-Ph-BTA) and Necrosis (Nitro analogs).

  • Harvest: Collect treated cells (including floating cells) after 24h exposure.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (Ex 488 nm; Em 530 nm for FITC, 600+ nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Expected for 6-Ph-BTA).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Expected for high-dose Nitro analogs).

Conclusion & Future Outlook

This compound represents a potent scaffold superior to simple aliphatic or nitro-substituted analogs for solid tumor targeting. Its mechanism relies on specific kinase interaction and mitochondrial destabilization, offering a wider therapeutic window than the indiscriminate oxidative damage caused by nitro-derivatives. Future development should focus on C-6 phenyl modifications (e.g., adding 4'-fluoro or 3'-amino groups to the phenyl ring) to further optimize solubility and potency [3].

References

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health (NIH) / PMC.

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Methodology for Assessing Benzothiazole Cytotoxicity: Application Notes. BenchChem Protocols.

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole. European Review for Medical and Pharmacological Sciences.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to ensure safety and experimental integrity. The handling and disposal of novel chemical entities like 6-Phenylbenzo[d]thiazol-2-amine, a member of the aromatic amine and benzothiazole class, demand a rigorous, science-first approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to build a deep, intuitive understanding of safe laboratory practice.

Core Principle: Hazard Assessment and Waste Characterization

Before any disposal procedure is considered, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, its structural class provides critical guidance. Aromatic amines are a well-documented class of compounds with potential health hazards, including toxicity and carcinogenicity[1][2]. Benzothiazole derivatives can also exhibit various forms of toxicity[3][4].

The foundational principle, therefore, is to treat this compound as a hazardous substance . All waste generated from its use must be classified and disposed of as hazardous chemical waste through an approved disposal plant[4][5].

The following table summarizes the likely hazard profile based on data from close structural analogues like 2-Phenylbenzo[d]thiazol-6-amine and 2-Amino-6-nitrobenzothiazole[4][6].

Hazard Category GHS Pictogram Signal Word Key Hazard Statements (H-Codes)
Acute Toxicity (Oral, Dermal, Inhalation) Exclamation Mark, Skull and CrossbonesDanger / WarningH301/H302: Toxic/Harmful if swallowedH311/H312: Toxic/Harmful in contact with skinH332: Harmful if inhaled
Skin Corrosion/Irritation Exclamation MarkWarningH315: Causes skin irritation
Serious Eye Damage/Irritation Exclamation MarkWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Exclamation MarkWarningH335: May cause respiratory irritation
The Imperative of Waste Segregation

Effective disposal begins at the point of generation. The rationale behind immediate segregation is to prevent unintended chemical reactions within a waste container and to ensure compliance with waste disposal facility requirements. Cross-contamination of waste streams can create complex, expensive, and dangerous disposal challenges. Incompatible materials, such as strong oxidizing agents, must always be kept separate from amine-containing waste streams[4][5].

All waste associated with this compound must be categorized into one of three streams:

  • Solid Waste: Contaminated personal protective equipment (PPE), weighing papers, silica gel, and other solid materials.

  • Liquid Waste: Solutions containing the compound, such as reaction mixtures, mother liquors, and contaminated solvents. This stream should be further segregated into halogenated and non-halogenated solvents where institutional policy requires.

  • Acute Hazardous Waste: Unused, expired, or off-spec pure this compound.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe handling and disposal of waste containing this compound.

This protocol is designed to contain any residual powder or contaminated material, preventing aerosolization or secondary contact.

  • Designate a Container: Use a dedicated, sealable container, such as a sturdy plastic pail or a double-bagged waste receptacle clearly labeled "Hazardous Solid Waste: this compound."

  • Collect Waste: Place all contaminated solid materials (e.g., gloves, weighing paper, TLC plates, contaminated paper towels) directly into the designated container immediately after use.

  • Avoid Compaction: Do not manually compact the waste. This action can generate dust and increase the risk of inhalation exposure.

  • Seal and Label: Once full, securely seal the container. Ensure the label includes the chemical name, relevant hazard pictograms, and the date.

  • Store for Pickup: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's Environmental Health & Safety (EHS) personnel.

The objective here is to safely contain all solutions without risking leaks, pressurization, or dangerous reactions.

  • Select Appropriate Container: Use a chemically resistant, sealable waste carboy (e.g., HDPE or glass) designated for non-halogenated or halogenated organic waste, as appropriate.

  • Label Before Use: Affix a "Hazardous Liquid Waste" tag to the carboy before adding any waste. Fill in all known components, including this compound and all solvents, with their approximate percentages.

  • Transfer Waste: Using a funnel, carefully pour all liquid waste containing the compound into the carboy. Perform this transfer inside a chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 80% of its total capacity. This headspace is critical to accommodate vapor expansion with temperature changes.

  • Seal Securely: Tightly cap the carboy after each addition. Do not leave funnels in the opening.

  • Store for Pickup: Place the carboy in secondary containment (e.g., a spill tray) within a designated satellite accumulation area for EHS pickup.

Disposing of the pure, concentrated chemical requires the highest level of care as it represents an acute hazard.

  • Do Not Mix: Never mix unused pure compound with liquid or solid waste streams. It must be disposed of in its original container.

  • Label for Disposal: If the original label is intact and legible, simply add a "Hazardous Waste" label. If not, clearly label a secure, sealable container with "Acutely Hazardous Waste: this compound" and its CAS number if known.

  • Request Pickup: Arrange for a specific pickup with your institution's EHS department. Inform them that you have an acute hazardous waste for disposal.

Emergency Procedures: Small Spill Management

In the event of a small-scale spill (less than 50 mL or 50 g) within a fume hood, the following procedure should be enacted immediately.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material designed for chemical spills. Do not dry sweep, as this will aerosolize the toxic dust.

    • For Liquids: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

  • Cleaning: Carefully scoop the absorbed spill material into a designated hazardous solid waste container. Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then wash with soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Dispose: Seal and label the waste container and move it to the satellite accumulation area.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for routing this compound waste.

G Disposal Decision Workflow for this compound Start Waste Generation (e.g., end of experiment) CheckPure Is it unused/expired pure compound? Start->CheckPure CheckLiquid Is it a liquid solution (e.g., reaction mixture, solvent)? CheckPure->CheckLiquid No AcuteWaste Acute Hazardous Waste Container (Original Container) CheckPure->AcuteWaste Yes CheckSolid Is it contaminated solid material (e.g., PPE, glassware, silica)? CheckLiquid->CheckSolid No LiquidWaste Hazardous Liquid Waste Carboy (Segregate Halogenated/ Non-Halogenated) CheckLiquid->LiquidWaste Yes SolidWaste Hazardous Solid Waste Pail (Labeled & Sealed) CheckSolid->SolidWaste Yes EHS_Pickup Store in Satellite Accumulation Area for EHS Disposal AcuteWaste->EHS_Pickup LiquidWaste->EHS_Pickup SolidWaste->EHS_Pickup

Caption: Decision workflow for segregating waste containing this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Gonta, V. et al. (2011). Removal of aqueous benzothiazoles using immobilized bacteria. ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Zhang, L. et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health. [Link]

  • University of California, Los Angeles (UCLA) Environmental Health & Safety. Chemical Waste Management. [Link]

Sources

Personal protective equipment for handling 6-Phenylbenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 6-Phenylbenzo[d]thiazol-2-amine

CAS: 73458-38-5 Synonyms: 2-Amino-6-phenylbenzothiazole; 6-phenyl-1,3-benzothiazol-2-amine Molecular Formula: C₁₃H₁₀N₂S Molecular Weight: 226.30 g/mol

Hazard Identification & Risk Profile

Emergency Overview: this compound is a research-grade benzothiazole derivative. While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 2-aminobenzothiazole, 6-nitro-2-aminobenzothiazole) exhibit acute toxicity and sensitizing properties. Treat this compound as a potential mutagen, irritant, and sensitizer.

GHS Classification (Extrapolated from Structural Analogs):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization: Potential skin sensitizer (Warning: Benzothiazoles are known contact allergens).

Physicochemical Risks:

  • Physical State: Solid powder (often electrostatic).

  • Solubility: Poorly soluble in water; soluble in DMSO and Ethanol.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE) Matrix

Critical Directive: When handling this compound in solution (specifically DMSO ), the solvent's permeation properties dictate your glove choice. DMSO can carry dissolved toxins through standard nitrile gloves in minutes.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 / P100 Respirator (Powder handling) Fume Hood (Solubilization)Prevents inhalation of fine particulates during weighing. The fume hood captures solvent vapors and potential aerosols during dissolution.
Dermal (Dry) Nitrile Gloves (Standard, 4-6 mil)Sufficient for dry powder handling. Benzothiazoles are solids and do not permeate nitrile rapidly in dry form.
Dermal (Solution) Double-Gloving Strategy: Inner: Nitrile (4 mil) Outer: Butyl Rubber or Thick Nitrile (>8 mil) Crucial: If dissolved in DMSO, standard nitrile degrades quickly. Butyl rubber provides >8 hr breakthrough time for DMSO.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders or splash risks. Goggles seal the eyes from airborne dust and solvent splashes.
Body Lab Coat (Tyvek/Polypropylene) Use a disposable coat if handling >100 mg to prevent cross-contamination of street clothes.

Operational Handling Protocols

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (refrigerated).

  • Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible, as amine groups can oxidize over time.

  • Container: Amber glass vial (light sensitive).

Phase B: Weighing & Transfer (The "Static" Risk)

Benzothiazole powders are often electrostatic and "fly" easily.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance pan before opening the vial.

  • Technique: Do not use a spatula directly from the stock bottle. Tap a small amount onto weighing paper or a boat to avoid contaminating the source.

Phase C: Solubilization (The "Carrier" Risk)

Most applications require dissolution in DMSO.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard vehicle.

  • Safety Check: Verify your outer gloves are Butyl or Heavy Nitrile .

  • Procedure: Add solvent slowly down the side of the vial. Vortex with the cap tightly sealed and Parafilmed.

  • Labeling: Immediately label the solution with "Contains DMSO + Toxic Agent."

Waste Disposal & Decontamination

Do not dispose of down the drain. Benzothiazoles are toxic to aquatic life.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste:

    • Solvent Stream: Collect in "Halogenated" or "Non-Halogenated" organic waste containers depending on the co-solvent.

    • Aqueous Stream: If diluted in media, collect in "Aqueous Toxic" waste.

  • Spill Cleanup:

    • Powder: Do not sweep (creates dust). Cover with wet paper towels (water/detergent), then wipe up.

    • Solution: Absorb with vermiculite or spill pads. Clean surface with 10% bleach followed by Ethanol to degrade trace residues.

Visual Handling Workflow

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision point regarding solvent use.

SafeHandling Storage 1. Storage (4°C, Dark, Inert) Weighing 2. Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization 3. Solubilization (DMSO/Ethanol) Weighing->Solubilization Transfer Solid GloveCheck Solvent Check? Solubilization->GloveCheck Experiment 4. Experimental Use (In Vitro / In Vivo) Waste 5. Disposal (Segregated Streams) Experiment->Waste Quench & Segregate Waste->Storage Inventory Update GloveCheck->Experiment If DMSO: Use Butyl Gloves GloveCheck->Experiment If Ethanol: Nitrile OK

Caption: Operational workflow for this compound, highlighting the critical glove selection step during solubilization.

References

  • ChemicalBook. (2024). 2-Amino-6-phenylbenzothiazole Properties and Safety.Link

  • PubChem. (2024). Compound Summary: 2-Amino-6-nitrobenzothiazole (Analogous Hazard Data).[1] National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-nitrobenzothiazole.[1][2]Link

  • BLD Pharm. (2024). This compound Product Detail.Link

  • Gull, Y., et al. (2013). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles... Potent Urease Enzyme Inhibition."[3][4] ResearchGate. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylbenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-Phenylbenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.